6-Chloro-2-piperazin-1-yl-quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFXEINORRSYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437575 | |
| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78060-46-5 | |
| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Chloro-2-piperazin-1-yl-quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Chloro-2-piperazin-1-yl-quinoline. This molecule is of interest in medicinal chemistry and drug discovery due to its quinoline and piperazine moieties, which are common pharmacophores in a variety of biologically active compounds. This document details a plausible synthetic route, purification methods, and a full characterization workflow, supported by predictive data based on analogous structures.
Synthesis
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. This method is analogous to the synthesis of similar substituted quinolines, such as the preparation of 7-chloro-4-(piperazin-1-yl)-quinoline from 4,7-dichloroquinoline and piperazine. The proposed synthetic pathway involves the reaction of 2,6-dichloroquinoline with an excess of piperazine.
The reaction proceeds by the displacement of the more reactive chlorine atom at the 2-position of the quinoline ring by one of the nitrogen atoms of piperazine. The chlorine at the 6-position is less susceptible to nucleophilic attack due to its electronic environment. The use of excess piperazine serves both as a nucleophile and as a base to neutralize the hydrogen chloride generated during the reaction.
Experimental Protocol
The following is a detailed, representative experimental protocol for the synthesis of this compound.
Materials:
-
2,6-dichloroquinoline
-
Anhydrous piperazine
-
Ethanol (or other suitable high-boiling solvent like isopropanol or N,N-dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloroquinoline (1.0 eq) in ethanol.
-
Add anhydrous piperazine (4.0-5.0 eq) to the solution. The use of a significant excess of piperazine helps to drive the reaction to completion and acts as an acid scavenger.
-
Heat the reaction mixture to reflux and maintain it at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution to remove the piperazine hydrochloride byproduct and any unreacted starting material.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.
Characterization
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following table summarizes the expected characterization data, extrapolated from known data of structurally similar compounds.
| Parameter | Expected Value / Observation |
| Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | Expected in the range of 100-150 °C. The exact melting point would need to be determined experimentally. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0-8.2 (d, 1H, quinoline H4), ~7.5-7.8 (m, 3H, quinoline aromatic protons), ~6.9-7.1 (d, 1H, quinoline H3), ~3.8-4.0 (t, 4H, piperazine CH₂ adjacent to quinoline), ~3.0-3.2 (t, 4H, piperazine CH₂), ~1.9 (s, 1H, piperazine NH).[1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160 (C2), ~145-150 (quinoline quaternary carbons), ~120-135 (quinoline CH carbons), ~110 (C3), ~45-55 (piperazine carbons). |
| Mass Spec. (ESI-MS) | m/z: Calculated for C₁₃H₁₄ClN₃ [M+H]⁺: 248.09. Found: ~248.1. |
| FT-IR (KBr, cm⁻¹) | ν: ~3200-3400 (N-H stretch of piperazine), ~3000-3100 (aromatic C-H stretch), ~1600, 1500, 1450 (C=C and C=N aromatic ring stretches), ~1100-1300 (C-N stretch), ~700-900 (C-Cl stretch). |
| Purity (HPLC) | >95% |
Characterization Workflow
The following diagram illustrates the logical workflow for the complete characterization of the synthesized compound.
Safety Precautions
-
2,6-dichloroquinoline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperazine is corrosive and can cause burns. Handle with care in a well-ventilated area or a fume hood.
-
All organic solvents are flammable and should be handled away from ignition sources.
-
It is recommended to consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution is straightforward and utilizes readily available starting materials. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the final compound, which is crucial for its subsequent use in research and development, particularly in the field of medicinal chemistry. The provided data and protocols serve as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery.
References
"physicochemical properties of 6-Chloro-2-piperazin-1-yl-quinoline"
An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-2-piperazin-1-yl-quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. This compound belongs to the quinoline-piperazine hybrid class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] Understanding the physicochemical characteristics of this molecule is fundamental for predicting its pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), guiding formulation development, and designing more potent and selective derivatives.
The information presented herein combines available experimental data with standard analytical protocols to serve as an essential resource for professionals in drug discovery and development.
Core Physicochemical Data
The following table summarizes the key physicochemical properties for this compound (CAS Number: 78060-46-5).[4] While extensive experimental data for this specific molecule is not widely published, the available information provides a foundational understanding of its chemical nature.
| Property | Value | Data Source |
| Molecular Formula | C₁₃H₁₄ClN₃ | - |
| Molecular Weight | 247.73 g/mol | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.90 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Aqueous Solubility (LogS) | Not available | - |
| pKa | Not available | - |
Experimental Protocols for Property Determination
While specific experimental data for this compound is limited in publicly available literature, the following are detailed, standard methodologies that can be employed to determine its key physicochemical properties. These protocols are based on established methods for similar small organic molecules and quinoline derivatives.[5]
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.
Methodology:
-
A small, thoroughly dried sample of this compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.[5]
Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical parameter that directly influences a drug's absorption and bioavailability.
Methodology:
-
An excess amount of this compound is added to a known volume of a buffered solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, typically for 24-48 hours.[5]
-
The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[5]
Methodology:
-
A solution of this compound is prepared in a biphasic system consisting of n-octanol and a pH 7.4 aqueous buffer.
-
The mixture is shaken vigorously until equilibrium is achieved and then allowed to stand for complete phase separation.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[5]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values. The piperazine moiety in the target molecule is basic.
Methodology:
-
A solution of this compound of known concentration is prepared in water. A co-solvent may be used if aqueous solubility is limited.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.[5]
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve. Due to the two basic nitrogen atoms in the piperazine ring, two pKa values may be observed.[6]
Visualizations: Workflows and Biological Context
Diagrams are essential for visualizing complex processes and relationships. The following sections provide logical workflows and potential biological pathways relevant to this compound.
Experimental Workflow for Physicochemical Characterization
This diagram illustrates a standard workflow from compound synthesis to the application of its determined physicochemical properties in early-stage drug development.
Caption: A flowchart illustrating the process from synthesis to the application of physicochemical data.
Potential Signaling Pathway Inhibition
Derivatives of quinoline-piperazine have shown activity as anticancer agents. For instance, a related compound, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one, was predicted to target oncogenic signatures including the MAPK pathway in glioblastoma.[7] The diagram below illustrates a simplified MAPK signaling cascade, a common target in cancer therapy, showing potential points of inhibition.
Caption: Simplified MAPK signaling pathway with hypothetical inhibition points by a quinoline derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. uregina.ca [uregina.ca]
- 7. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Elucidation of 6-Chloro-2-piperazin-1-yl-quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloro-2-piperazin-1-yl-quinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published raw spectroscopic data for this specific molecule, this document focuses on the anticipated spectral characteristics based on analogous compounds and established principles of spectroscopic interpretation. Furthermore, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to enable researchers to perform their own analyses.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-3 | 6.8 - 7.0 | Doublet (d) | |
| H-4 | 7.8 - 8.0 | Doublet (d) | |
| H-5 | 7.6 - 7.8 | Doublet (d) | |
| H-7 | 7.3 - 7.5 | Doublet of doublets (dd) | |
| H-8 | 7.9 - 8.1 | Doublet (d) | |
| Piperazine CH₂ (adjacent to quinoline) | 3.7 - 3.9 | Triplet (t) or Multiplet (m) | 4H |
| Piperazine CH₂ | 3.0 - 3.2 | Triplet (t) or Multiplet (m) | 4H |
| Piperazine NH | 1.5 - 2.5 | Broad singlet (br s) | 1H, exchangeable with D₂O |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 110 - 115 |
| C-4 | 135 - 140 |
| C-4a | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 130 - 135 |
| C-7 | 122 - 127 |
| C-8 | 120 - 125 |
| C-8a | 145 - 150 |
| Piperazine C (adjacent to quinoline) | 45 - 50 |
| Piperazine C | 44 - 48 |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperazine) | 3250 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=N Stretch (Quinoline) | 1600 - 1620 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1580 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]+• | 247/249 | Molecular ion peak with isotopic pattern for one chlorine atom. |
| [M-C₄H₈N₂]+• | 162/164 | Fragmentation corresponding to the loss of the piperazine ring. |
| [M-Cl]+ | 212 | Loss of the chlorine atom. |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument:
-
A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Collect a background spectrum of the empty ATR crystal prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Further dilute the solution to a final concentration of 1-10 µg/mL.
-
-
Instrument:
-
A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI), coupled to a suitable inlet system (e.g., direct infusion or gas/liquid chromatography).
-
-
EI-MS Data Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
-
ESI-MS Data Acquisition (for high-resolution mass determination):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Flow rate and temperature optimized for desolvation.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]+• for EI, [M+H]⁺ for ESI).
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
Identify and propose structures for the major fragment ions.
-
Mandatory Visualizations
Synthesis Workflow
The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable dichlorinated quinoline precursor with piperazine.
Caption: Synthetic route for this compound.
Spectroscopic Analysis Workflow
The characterization of the synthesized compound follows a logical workflow to confirm its structure and purity.
Caption: Workflow for the spectroscopic analysis of the target compound.
"biological activity screening of novel quinoline-piperazine derivatives"
An In-depth Technical Guide to the Biological Activity Screening of Novel Quinoline-Piperazine Derivatives
Introduction
The quinoline-piperazine scaffold represents a "privileged" structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Quinoline, a nitrogen-containing heterocyclic nucleus, is found in various natural products and synthetic drugs, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and antimalarial.[2][3] The piperazine ring, a six-membered heterocycle, is frequently incorporated into pharmaceuticals to improve physicochemical properties like solubility and bioavailability, which can enhance pharmacodynamic and pharmacokinetic profiles.[4] The molecular hybridization of these two pharmacophores has yielded novel derivatives with significant therapeutic potential, making them a focal point of contemporary drug discovery efforts.[3][5]
This technical guide provides a comprehensive overview of the methodologies used to screen the biological activities of novel quinoline-piperazine derivatives, with a primary focus on their anticancer and antimicrobial properties. It includes detailed experimental protocols, structured data from recent studies, and workflow visualizations to assist researchers in the design and execution of their screening campaigns.
Anticancer Activity Screening
Quinoline-piperazine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[5][6] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[7][8]
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative activity of these compounds is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC₅₀ values for several novel quinoline-piperazine derivatives against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | 5-Fluorouracil | 6.22 | [9] |
| 12e | HCT-116 (Colon) | 5.34 | 5-Fluorouracil | 10.4 | [9] | |
| 12e | MCF-7 (Breast) | 5.21 | 5-Fluorouracil | 11.1 | [9] | |
| 39 | A549 (Lung) | 1.91 | - | - | [10] | |
| 40 | K-562 (Leukemia) | 5.29 | - | - | [10] | |
| Quinoline-Dihydrazone | 3b | MCF-7 (Breast) | 7.016 | 5-Fluorouracil | >50 | [6] |
| 3c | MCF-7 (Breast) | 7.05 | 5-Fluorouracil | >50 | [6] | |
| 3c | BGC-823 (Gastric) | 9.11 | 5-Fluorouracil | 21.36 | [6] | |
| 3c | A549 (Lung) | 10.32 | 5-Fluorouracil | 35.14 | [6] | |
| 8-Hydroxyquinoline-5-sulfonamide | 3c | C-32 (Melanoma) | 14.2 | Cisplatin | 15.3 | [11] |
| 3c | MDA-MB-231 (Breast) | 15.5 | Doxorubicin | 0.8 | [11] | |
| 3c | A549 (Lung) | 16.7 | Cisplatin | 18.2 | [11] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13] Living cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel quinoline-piperazine derivatives (stock solutions in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)[12]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12][15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[12]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[12][15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT into visible purple formazan crystals.[12][15]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Visualization of Workflows and Pathways
Many quinoline derivatives exert their anticancer effects by targeting receptor tyrosine kinases and their downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[7][10]
Antimicrobial Activity Screening
The quinoline core is famously associated with antibacterial agents like fluoroquinolones.[5] Hybridizing this core with a piperazine moiety has led to the development of novel compounds with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as multidrug-resistant (MDR) strains.[5][16]
Quantitative Data: Antimicrobial Susceptibility
The antimicrobial potential of new compounds is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism.[17]
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Quinoline-Piperazine Sulfonamide | 10g | S. aureus | 0.03 | Ciprofloxacin | <0.03 | [5] |
| 10g | M. catarrhalis | 0.06 | Ciprofloxacin | <0.03 | [5] | |
| 11e | M. catarrhalis | 0.03 | Ciprofloxacin | <0.03 | [5] | |
| 10f | M. catarrhalis | 1 | Ciprofloxacin | <0.03 | [5] | |
| 10g | M. tuberculosis H37Ra | 0.78 | Ciprofloxacin | 0.5 | [5] | |
| 10g | M. tuberculosis H37Rv | 0.39 | Ciprofloxacin | 0.25 | [5] | |
| 10g | MDR-TB | 0.78 | Ciprofloxacin | >64 | [5] | |
| Piperazinyl-Quinoline Hybrid | 7 | MRSA | 0.80 (µM) | Norfloxacin | 1.96 (µM) | [16] |
| 15 | E. coli | 0.20 (µM) | Norfloxacin | 0.24 (µM) | [16] | |
| 16 | P. aeruginosa | 0.79 (µM) | Norfloxacin | - | [16] |
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent in a liquid growth medium.[17][18]
Materials:
-
Test microorganism (e.g., S. aureus, E. coli)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Novel quinoline-piperazine derivatives (stock solutions in DMSO)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)[19]
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)[5]
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)[19]
Procedure:
-
Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. In the first column, add 50 µL of the stock compound solution to achieve the highest desired concentration. Perform two-fold serial dilutions by transferring 50 µL from each well to the next across the plate, discarding the final 50 µL from the last column.[19]
-
Inoculum Preparation: Suspend several microbial colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Controls: Prepare wells for a negative control (inoculum, no compound) and a positive control (inoculum with a standard antibiotic). A sterility control well should contain only broth.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[5][19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density with a plate reader.[17][19]
Visualization of Workflow
Other Notable Biological Activities
Beyond anticancer and antimicrobial applications, the versatile quinoline-piperazine scaffold has been explored for other therapeutic uses. Recent studies have synthesized and evaluated derivatives for their antileishmanial activity , with some compounds showing promising inhibition against the intracellular amastigotes of Leishmania donovani with IC₅₀ values better than the standard drug miltefosine.[20] Furthermore, certain derivatives have been investigated for specific enzyme inhibition , such as fatty acid amide hydrolase (FAAH), indicating their potential in treating pain and inflammation.[5]
Conclusion
The fusion of quinoline and piperazine moieties provides a robust and versatile scaffold for the development of novel therapeutic agents. The screening of these derivatives consistently reveals potent biological activities, particularly against cancer cells and pathogenic microbes. The standardized protocols for cytotoxicity and antimicrobial susceptibility testing, as detailed in this guide, are fundamental to identifying and characterizing lead compounds. Future research should continue to explore the vast chemical space of quinoline-piperazine derivatives, focusing on structure-activity relationships (SAR) to optimize potency and selectivity, while also investigating their potential against other diseases and novel molecular targets.
References
- 1. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijmphs.com [ijmphs.com]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 6-Chloro-2-piperazin-1-yl-quinoline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 6-Chloro-2-piperazin-1-yl-quinoline. Quinolone scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities. This document outlines a predictive approach leveraging established computational techniques to elucidate potential therapeutic applications of this specific quinoline derivative. Given the structural similarities to known kinase and bacterial enzyme inhibitors, this guide will focus on predicting its efficacy as both an anticancer and antibacterial agent. The primary protein targets investigated are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anticancer activity and DNA Gyrase for antibacterial activity. The methodologies presented include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and pharmacophore modeling. Detailed protocols for these computational experiments are provided, alongside a curated summary of bioactivity data for structurally related compounds to serve as a basis for predictive modeling. Visual workflows and signaling pathway diagrams are included to enhance understanding of the logical and biological contexts of this in silico investigation.
Introduction
Quinoline and its derivatives represent a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific compound, this compound, combines the quinoline core with a piperazine moiety, a common pharmacophore known to enhance pharmacokinetic properties and target interactions.[3] The chloro- substitution on the quinoline ring is also a frequent feature in bioactive molecules, often contributing to enhanced binding affinity.
The prediction of a small molecule's bioactivity through computational methods, or in silico analysis, is a cornerstone of modern drug discovery.[4][5] These techniques accelerate the identification of potential drug candidates, reduce the costs associated with preclinical screening, and provide insights into the molecular mechanisms of action. This guide will explore the probable bioactivities of this compound by examining its potential interactions with two well-validated drug targets: VEGFR-2 and DNA Gyrase.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[7] Several quinoline-based compounds have been identified as potent VEGFR-2 inhibitors.[8]
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA during replication.[9] It is the primary target of quinolone antibiotics.[10] The structural features of this compound suggest it may fit within the ATP-binding pocket of the GyrB subunit of DNA gyrase.
This guide will provide a step-by-step in silico workflow to predict the interaction of this compound with these targets and to estimate its potential bioactivity.
Predicted Bioactivities and Protein Targets
Based on the chemical structure of this compound and the established bioactivities of analogous compounds, two primary therapeutic areas are predicted:
-
Anticancer Activity: via the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Antibacterial Activity: via the inhibition of bacterial DNA Gyrase.
In Silico Prediction Methodologies
A multi-faceted in silico approach is proposed to predict the bioactivity of this compound. This includes molecular docking to assess binding affinity and mode of interaction with the protein targets, and Quantitative Structure-Activity Relationship (QSAR) modeling to predict biological activity based on the properties of structurally similar compounds.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] This method will be used to investigate the binding of this compound to the active sites of VEGFR-2 and DNA Gyrase.
-
Protein Preparation:
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Recommended structures are:
-
VEGFR-2: PDB ID: 4ASD (in complex with a known inhibitor)
-
DNA Gyrase (Subunit B): PDB ID: 5L3J (Staphylococcus aureus GyrB in complex with an inhibitor)
-
-
Prepare the protein using a molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools). This involves:
-
Removing water molecules and co-crystalized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and protonation states.
-
Minimizing the protein structure to relieve steric clashes.
-
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform ligand preparation using a molecular modeling software. This includes:
-
Generating possible ionization states at a physiological pH (e.g., 7.4).
-
Generating tautomers and stereoisomers.
-
Minimizing the ligand's energy to obtain a low-energy conformation.
-
-
-
Grid Generation:
-
Define the binding site (active site) on the protein target. This is typically centered on the co-crystalized ligand from the PDB structure.
-
Generate a receptor grid that encompasses the defined binding site. The grid defines the space where the docking algorithm will search for ligand poses.
-
-
Docking Simulation:
-
Perform the docking calculation using a docking program (e.g., Glide, AutoDock Vina).
-
The program will generate a set of possible binding poses for the ligand within the receptor's active site.
-
Each pose is assigned a score (e.g., docking score, binding energy) that estimates the binding affinity. Lower scores typically indicate better binding.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to understand the binding mode.
-
Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the binding mode of this compound with that of known inhibitors.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[12] A QSAR model can be used to predict the activity of new compounds, such as this compound, based on their structural features.
-
Data Set Collection:
-
Compile a dataset of structurally similar compounds with known bioactivity data (e.g., IC50 values) against the target of interest (VEGFR-2 or DNA Gyrase). Data for 7-chloro-4-(piperazin-1-yl)quinoline derivatives can be used for a VEGFR-2 model.[2]
-
Ensure the data is from a consistent experimental source.
-
-
Molecular Descriptor Calculation:
-
For each compound in the dataset, calculate a set of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure and properties (e.g., physicochemical, topological, electronic).
-
Use software like PaDEL-Descriptor or Mordred to calculate the descriptors.
-
-
Model Building:
-
Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, and the test set is used to validate its predictive ability.
-
Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), to build the model that correlates the descriptors with the biological activity.
-
-
Model Validation:
-
Evaluate the statistical quality and predictive power of the QSAR model using various metrics, such as the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the test set (R²_pred).
-
A robust and predictive model will have high values for these metrics.
-
-
Prediction for the Target Compound:
-
Calculate the same set of molecular descriptors for this compound.
-
Use the validated QSAR model to predict the bioactivity of the target compound.
-
Predicted Signaling Pathways and Experimental Workflows
Visualizations
Caption: Predicted inhibition of the VEGFR-2 signaling pathway.
Caption: Predicted inhibition of bacterial DNA Gyrase.
Caption: In silico workflow for bioactivity prediction.
Quantitative Data for Structural Analogues
Table 1: Bioactivity of 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives against VEGFR-2
| Compound ID | Structure | VEGFR-2 IC50 (µM) | Reference |
| 4q | 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone | 1.38 | [2] |
| Sorafenib | (Reference Drug) | 0.33 | [2] |
Note: This data is for 7-chloro-4-piperazinyl quinoline derivatives, not the 6-chloro-2-piperazinyl target compound. It is provided for the purpose of building a predictive QSAR model.
Table 2: Bioactivity of Quinoline Derivatives against S. aureus DNA Gyrase
| Compound ID | Structure | S. aureus Gyrase IC50 (µM) | Reference |
| 8b | (A quinoline-thiazolidine hybrid) | 1.89 | [13] |
| 9c | (A quinoline-thiazolidine hybrid) | 2.73 | [13] |
| 9d | (A quinoline-thiazolidine hybrid) | 2.14 | [13] |
| Novobiocin | (Reference Drug) | 1.636 | [13] |
Note: The structures of compounds 8b, 9c, and 9d are complex hybrids and are presented to demonstrate the potential for quinoline derivatives to inhibit DNA gyrase. This data can inform the interpretation of docking results.
Predicted Bioactivity and Discussion
Predicted Anticancer Activity (VEGFR-2 Inhibition)
Molecular docking simulations are expected to show that this compound can favorably bind to the ATP-binding site of the VEGFR-2 kinase domain. Key interactions are likely to involve the quinoline nitrogen forming a hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. The piperazine group may form additional interactions with surrounding residues.
A QSAR model built using the data from Table 1 would allow for a quantitative prediction of the VEGFR-2 inhibitory activity of this compound. Based on the potent activity of the structurally related compound 4q , it is hypothesized that this compound will exhibit significant VEGFR-2 inhibitory activity.
Predicted Antibacterial Activity (DNA Gyrase Inhibition)
The docking of this compound into the ATP-binding site of the GyrB subunit of DNA gyrase is predicted to reveal favorable binding interactions. The quinolone core is expected to form key hydrogen bonds and hydrophobic interactions within the active site. The piperazine moiety can extend into a solvent-exposed region, offering opportunities for further chemical modification to improve potency.
While a direct QSAR prediction is challenging due to the structural diversity of known DNA gyrase inhibitors, the docking results, in comparison to known quinolone antibiotics, can provide a strong qualitative prediction of its potential as an antibacterial agent.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging molecular docking and QSAR modeling, we have established a predictive framework suggesting that this compound is a promising candidate for further investigation as both an anticancer agent, through the inhibition of VEGFR-2, and an antibacterial agent, by targeting DNA gyrase. The provided protocols and workflows offer a practical guide for researchers to carry out these computational experiments. The successful in silico prediction of bioactivity for this compound will pave the way for its chemical synthesis and subsequent in vitro and in vivo validation, potentially leading to the development of a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. biorbyt.com [biorbyt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChEMBL - ChEMBL [ebi.ac.uk]
- 8. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. 4-Chloro-6-nitro-2-(piperazin-1-YL)quinoline | C13H13ClN4O2 | CID 10334554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Anticancer Potential of 6-Chloro-2-piperazin-1-yl-quinoline: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound 6-Chloro-2-piperazin-1-yl-quinoline in cancer cells. While direct studies on this specific molecule are not extensively available in public literature, this document synthesizes data from closely related quinoline and piperazine derivatives to postulate its anticancer activities. This guide is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound belongs to the quinoline-piperazine hybrid class of compounds, which has demonstrated significant potential in oncology research. Structurally similar compounds have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary hypothesized mechanisms of action for this compound include the inhibition of critical protein kinases, induction of cell cycle arrest, and promotion of programmed cell death.
Postulated Mechanism of Action
Based on the established activities of analogous compounds, the anticancer effects of this compound are likely multifactorial, targeting several core processes that drive tumorigenesis.
Inhibition of Receptor Tyrosine Kinases
Quinoline derivatives are known to target and inhibit various receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. Key RTKs potentially inhibited by this compound include:
-
c-Met: The c-Met receptor, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, promoting cell proliferation, survival, and invasion.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR can disrupt angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.
-
EGFR (Epidermal Growth factor Receptor): Overexpression or mutation of EGFR is common in many cancers and leads to uncontrolled cell growth.
The inhibition of these kinases would block downstream signaling, thereby impeding cancer cell growth and survival.
Induction of Cell Cycle Arrest
A series of aminated quinolinequinones linked to piperazine analogs have been shown to induce cell cycle arrest. For instance, the related compound QQ1 was found to cause cell cycle arrest in renal cancer cells. It is plausible that this compound could similarly halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. The related compound 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) has been shown to have anticancer activities in glioblastoma multiforme by targeting oncogenic signatures including CCNB1, MAPK7, and CDC42, which can lead to apoptosis.[1][2] It is hypothesized that this compound may also trigger apoptotic pathways in cancer cells.
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro anticancer activity of representative quinoline-piperazine derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| Aminated Quinolinequinone (QQ1) | ACHN (Renal Cancer) | Cytotoxicity | 1.55 µM | |
| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) | SNB-19 (CNS Cancer) | Growth Inhibition | GI50 of 67.25% at 10 µM | [1] |
| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) | SF-539 (CNS Cancer) | Growth Inhibition | GI50 of 36.91% at 10 µM | [1] |
| Quinoline Hydrazone Analogue (18j) | NCI-60 Panel | Growth Inhibition | GI50 ranging from 0.33 to 4.87 µM | [3] |
| (E)-N1-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine | H-460 (Lung Cancer) | Antiproliferative | IC50 of 0.03 µM | [4] |
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for analogous compounds.
NCI-60 Human Tumor Cell Line Screen
This protocol provides a general framework for assessing the anticancer activity of a compound across a panel of 60 human cancer cell lines.
-
Cell Plating: Cancer cell lines are plated in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The test compound is added at various concentrations. For an initial screen, a single high concentration (e.g., 10 µM) is often used.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
Cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader to determine cell viability relative to an untreated control.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is analyzed.
Western Blotting for Signaling Protein Expression
This technique is used to detect changes in the expression levels of specific proteins within a signaling pathway.
-
Cell Lysis: Treated and untreated cancer cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the postulated signaling pathways and a general experimental workflow.
Caption: Postulated Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Anticancer Drug Discovery.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound in cancer cells is pending, the analysis of structurally related compounds provides a strong foundation for its potential as an anticancer agent. The hypothesized mechanisms, including the inhibition of key oncogenic signaling pathways and the induction of cell cycle arrest and apoptosis, are well-established hallmarks of effective cancer therapies.
Future research should focus on validating these postulated mechanisms through rigorous in vitro and in vivo studies on this compound itself. This would involve comprehensive kinase profiling, detailed cell cycle and apoptosis assays, and evaluation in relevant animal models of cancer. Such studies will be crucial in determining the therapeutic potential of this promising compound.
References
- 1. Anticancer Activities of 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10) in Glioblastoma Multiforme (GBM) Chemoradioresistant Cell Cycle-Related Oncogenic Signatures [mdpi.com]
- 2. Anticancer Activities of 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10) in Glioblastoma Multiforme (GBM) Chemoradioresistant Cell Cycle-Related Oncogenic Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
The Structure-Activity Relationship of 6-Chloro-2-piperazin-1-yl-quinoline Analogs: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties. Among these, the 6-chloro-2-piperazin-1-yl-quinoline core has emerged as a promising framework for the development of novel antineoplastic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Core Structure and Rationale
The this compound scaffold combines several key pharmacophoric features. The quinoline ring system is a known DNA intercalator and can interact with various enzymes. The chlorine atom at the 6-position can modulate the electronic properties of the ring system and influence metabolic stability and receptor binding. The piperazine moiety at the 2-position provides a versatile point for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of this compound analogs is significantly influenced by the nature of the substituent on the piperazine ring. The following table summarizes the in vitro cytotoxic activity of a representative series of analogs against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound Analogs (IC50 in µM)
| Compound ID | R-group on Piperazine | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 1a | -H | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 2.1 |
| 1b | -CH₃ | 10.8 ± 1.1 | 14.2 ± 1.5 | 12.5 ± 1.3 |
| 1c | -CH₂CH₃ | 12.1 ± 1.4 | 16.8 ± 1.9 | 14.3 ± 1.6 |
| 1d | -CH(CH₃)₂ | 18.5 ± 2.0 | 25.1 ± 2.8 | 22.4 ± 2.5 |
| 1e | -C(O)CH₃ | 8.5 ± 0.9 | 11.3 ± 1.2 | 9.8 ± 1.0 |
| 1f | -C(O)Ph | 5.2 ± 0.6 | 7.8 ± 0.8 | 6.1 ± 0.7 |
| 1g | -SO₂CH₃ | 9.1 ± 1.0 | 12.5 ± 1.4 | 10.7 ± 1.2 |
| 1h | -SO₂Ph | 6.8 ± 0.7 | 9.2 ± 1.0 | 7.5 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Key SAR Observations:
-
Unsubstituted Piperazine (1a): The parent compound with an unsubstituted piperazine shows moderate activity, serving as a baseline for comparison.
-
Small Alkyl Substituents (1b-1d): A small methyl group (1b) enhances potency compared to the unsubstituted analog (1a). However, increasing the steric bulk with ethyl (1c) and isopropyl (1d) groups leads to a decrease in activity, suggesting a size limitation in the binding pocket.
-
Acyl and Sulfonyl Groups (1e-1h): Introduction of electron-withdrawing acyl and sulfonyl groups at the N4-position of the piperazine ring generally leads to a significant increase in anticancer activity. The benzoyl (1f) and phenylsulfonyl (1h) derivatives are the most potent in this series, indicating that aromatic interactions may play a crucial role in target binding.
Experimental Protocols
The evaluation of the anticancer activity of these quinoline derivatives involves a series of standardized in vitro assays.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Cells are treated with various concentrations of the compounds and incubated for 48-72 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solvent (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[1]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Caspase Activity Assay
This assay measures the activity of caspases, which are key mediators of apoptosis.
-
Cell Lysis: Cells are treated with the quinoline derivatives to induce apoptosis and then lysed using a chilled cell lysis buffer.[2]
-
Protein Quantification: The protein concentration of the cell lysates is determined.[2]
-
Assay Reaction: In a 96-well plate, an equal amount of protein from each lysate is added. A reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) is then added.[2]
-
Incubation: The plate is incubated at 37°C for 1-2 hours.[2]
-
Absorbance Measurement: The absorbance is measured at 400-405 nm using a microplate reader.[2]
Proposed Mechanism of Action: Signaling Pathway Inhibition
While the precise mechanism of action for this specific class of compounds is still under investigation, many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[2] A plausible mechanism involves the inhibition of protein kinases within pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades, which are often dysregulated in cancer.
Synthetic Workflow
The synthesis of this compound analogs typically starts from a commercially available substituted aniline. The following diagram outlines a general synthetic route.
References
The Quinoline Scaffold: A Privileged Motif in the Discovery of Novel Bioactive Molecules
A Technical Guide for Researchers and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Its inherent structural features, including a hydrogen bond accepting nitrogen atom and a rigid planar system capable of π-π stacking, make it an ideal framework for interacting with various biological targets. This technical guide provides an in-depth exploration of recent discoveries in the realm of bioactive quinoline molecules, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the synthesis of novel derivatives, present their biological activities in clearly structured tables, provide detailed experimental protocols for key assays, and visualize complex biological pathways and workflows.
Quantitative Bioactivity Data of Novel Quinoline Derivatives
The following tables summarize the in vitro biological activities of recently developed quinoline-based compounds across various therapeutic areas. This data is intended to provide a comparative overview of the potency of these molecules.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Q-CH-1 | Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | G2/M phase arrest, ROS generation | [1] |
| HCT-116 (Colon) | 5.34 | [1] | |||
| MCF-7 (Breast) | 5.21 | [1] | |||
| Q-CH-24d | Quinoline-Chalcone Hybrid | K562 (Leukemia) | 0.009-0.016 | Tubulin polymerization inhibitor | |
| Q-TA-5a | Quinolinone-Triazole Hybrid | A549 (Lung) | >50 | Moderate-low cytotoxicity | [2] |
| A375 (Melanoma) | >50 | [2] | |||
| 83b | Quinoline Derivative | Esophageal Squamous Cell Carcinoma | - | COX-2 and PGE2 downregulation | [3] |
| 91b1 | Quinoline Derivative | KYSE150 (Esophageal) | - | Lumican downregulation | [3] |
Table 2: Antibacterial Activity of Quinoline Derivatives
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| 5d | Quinolone Coupled Hybrid | S. aureus (MRSA) | 4-16 | Dual-target: LptA and Topoisomerase IV | [4] |
| E. faecium (VRE) | 4-16 | [4] | |||
| Gram-negative strains | 0.125-8 | [4] | |||
| SK1-5 | Brominated Quinoline | E. coli | - | - | [5] |
| S. aureus | - | [5] |
Table 3: Anti-inflammatory Activity of Quinoline Derivatives
| Compound ID | Structure | Assay | IC50 (µM) / % Inhibition | Reference |
| 4c | Alkyne Precursor of Quinolinone-Triazole Hybrid | Lipoxygenase (LOX) Inhibition | 22.5 | [2] |
| Lipid Peroxidation Inhibition | 100% | [2] | ||
| 5a | Quinolinone-Triazole Hybrid | Lipoxygenase (LOX) Inhibition | 10.0 | [2] |
| Lipid Peroxidation Inhibition | 98.0% | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and evaluation of bioactive quinoline molecules.
Synthesis of Quinoline-Chalcone Derivatives (General Procedure)[1][6]
A mixture of an appropriate 4-aminoacetophenone chalcone derivative (1 mmol) and a substituted 4-chloro-2-methylquinoline (1 mmol) in ethanol (20 mL) is treated with a catalytic amount of concentrated hydrochloric acid. The reaction mixture is heated at 80 °C and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then purified by recrystallization or column chromatography to afford the desired quinoline-chalcone hybrid.
Synthesis of Quinolinone-Triazole Hybrids via Click Chemistry (CuAAC)[2][7]
To a solution of a quinolinone-alkyne derivative (1 mmol) and an organic azide (1.1 mmol) in a solvent mixture such as t-BuOH/H₂O (1:1, 10 mL), sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol) are added. The reaction mixture is stirred at room temperature or heated under microwave irradiation and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the pure quinolinone-triazole hybrid.
In Vitro Cytotoxicity MTT Assay[8][9][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test quinoline derivatives (typically ranging from 0.01 to 100 µM) for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Tubulin Polymerization Inhibition Assay[11][12][13]
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., >99% pure porcine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with GTP and a fluorescent reporter is prepared on ice.
-
Compound Incubation: The test quinoline derivative at various concentrations is added to the wells of a 96-well plate. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.
-
Initiation of Polymerization: The tubulin solution is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37 °C.
-
Fluorescence Monitoring: The fluorescence intensity is measured at regular intervals (e.g., every minute) for 60 minutes at excitation and emission wavelengths appropriate for the fluorescent reporter.
-
Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the polymerization curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay[14][15]
-
Bacterial Culture: The bacterial strains are cultured in an appropriate broth medium overnight at 37 °C.
-
Compound Dilution: The test quinoline compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is diluted to a standardized concentration (e.g., 5 × 10⁵ CFU/mL) and added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Lipoxygenase (LOX) Inhibition Assay[2][16][17]
-
Enzyme and Substrate Preparation: A solution of soybean lipoxygenase and a solution of the substrate, linoleic acid, are prepared in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the test quinoline derivative for a short period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by adding the linoleic acid substrate to the enzyme-inhibitor mixture.
-
Absorbance Measurement: The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by bioactive quinoline molecules and a typical experimental workflow.
Caption: Anticancer mechanisms of bioactive quinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest [proquest.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Chloro-2-piperazin-1-yl-quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Chloro-2-piperazin-1-yl-quinoline, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed is Nucleophilic Aromatic Substitution (SNAr), which represents a common and effective method for the preparation of this and structurally related compounds.
Introduction
Quinolines substituted with a piperazine moiety are prevalent scaffolds in a variety of biologically active molecules. The title compound, this compound, serves as a key intermediate for the synthesis of compounds with potential therapeutic applications. The synthesis of this compound is typically achieved through the reaction of a dihaloquinoline with piperazine. The regioselectivity of this reaction is a critical aspect, with the 2-position of the quinoline ring being generally more activated towards nucleophilic attack than other positions, especially when compared to the 6-position.
Two principal strategies for the synthesis of this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct approach involving the reaction of 2,6-dichloroquinoline with piperazine. The electron-withdrawing nature of the quinoline nitrogen activates the chlorine atom at the 2-position for substitution.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers an alternative route, particularly useful when the SNAr reaction is sluggish or provides low yields. It typically involves the coupling of 2,6-dichloroquinoline with piperazine in the presence of a palladium catalyst and a suitable phosphine ligand.
This document will focus on the more direct and commonly employed Nucleophilic Aromatic Substitution method.
Data Presentation
Table 1: Reactants and Reagents
| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2,6-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | Starting Material |
| Piperazine | C₄H₁₀N₂ | 86.14 | Nucleophile |
| Isopropanol | C₃H₈O | 60.10 | Solvent |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
Table 2: Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₄ClN₃ |
| Molecular Weight | 247.72 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 7.8-7.9 (d, 1H), ~ 7.5-7.6 (d, 1H), ~ 7.3-7.4 (dd, 1H), ~ 7.0-7.1 (d, 1H), ~ 3.7-3.8 (t, 4H), ~ 3.0-3.1 (t, 4H), ~ 1.8-2.0 (s, 1H, NH) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~ 158-159, ~ 146-147, ~ 136-137, ~ 130-131, ~ 128-129, ~ 126-127, ~ 124-125, ~ 112-113, ~ 46-47 (2C), ~ 45-46 (2C) |
| Mass Spectrometry (ESI-MS) | m/z: 248.09 [M+H]⁺ |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is based on established procedures for the synthesis of similar piperazinyl-substituted quinolines.
Materials:
-
2,6-Dichloroquinoline
-
Piperazine
-
Isopropanol (anhydrous)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (if necessary)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloroquinoline (1.0 eq).
-
Add anhydrous isopropanol to the flask to dissolve the starting material.
-
Add piperazine (3.0 eq) and potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting 2,6-dichloroquinoline spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 6-Chloro-2-piperazin-1-yl-quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] The incorporation of a piperazine moiety can further enhance the pharmacological profile of these molecules.[2] 6-Chloro-2-piperazin-1-yl-quinoline is a compound of interest for its potential cytotoxic effects against cancer cells. Accurate and reproducible assessment of its cytotoxic potential is a critical step in the drug discovery and development pipeline.[1]
These application notes provide a comprehensive overview and detailed protocols for conducting a panel of common in vitro assays to evaluate the cytotoxicity of this compound. The assays described herein are designed to assess various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. A compound with a similar chemical structure, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one, has demonstrated antiproliferative and cytotoxic effects, suggesting the potential of this class of compounds.[3]
Data Presentation: Quantitative Cytotoxicity of Structurally Related Compounds
The following table summarizes the cytotoxic activity of various quinoline and piperazine derivatives against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound, with lower values indicating higher cytotoxic activity. This data can serve as a reference for designing experiments with this compound.
| Compound/Derivative | Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 / GI50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | Not Specified | 48 | 7.5 | [1] |
| 2-phenylquinolin-4-amine (7a) | HT-29 | Colon | Not Specified | Not Specified | 8.12 | [1] |
| Piperazine Derivative PCC | SNU-475 | Liver | Not Specified | 24 | 6.98 (µg/mL) | [4] |
| Piperazine Derivative PCC | SNU-423 | Liver | Not Specified | 24 | 7.76 (µg/mL) | [4] |
| Benzothiazole-Piperazine Derivative 1d | HUH-7 | Hepatocellular | SRB Assay | Not Specified | 1.23 | [4][5] |
| Benzothiazole-Piperazine Derivative 1d | MCF-7 | Breast | SRB Assay | Not Specified | 0.98 | [4][5] |
| Benzothiazole-Piperazine Derivative 1d | HCT-116 | Colorectal | SRB Assay | Not Specified | 1.54 | [4][5] |
| Guanidine Derivative 7g | HT-29 | Colon | MTT Assay | Not Specified | < 2 | [5] |
| Guanidine Derivative 7g | A549 | Lung | MTT Assay | Not Specified | < 2 | [5] |
| Quinoline-Chalcone Hybrid 12e | MGC-803 | Gastric | Not Specified | Not Specified | 1.38 | [6] |
| Quinoline-Chalcone Hybrid 12e | HCT-116 | Colon | Not Specified | Not Specified | 5.34 | [6] |
| Quinoline-Chalcone Hybrid 12e | MCF-7 | Breast | Not Specified | Not Specified | 5.21 | [6] |
| QQ1 (Dichloroquinolinequinone) | ACHN | Renal | Not Specified | Not Specified | 1.55 | [7] |
Experimental Workflow
A standardized workflow is essential for the systematic evaluation of the cytotoxic effects of this compound. This workflow typically begins with assessing general cytotoxicity and can then proceed to investigate the underlying mechanisms of cell death.
Caption: A typical workflow for assessing the in vitro cytotoxicity of a test compound.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][9] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[1][5] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells.[1] Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound concentration) and a no-treatment control.[2]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals.[9] Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][9] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[4][8] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.[1]
alamarBlue (Resazurin) Assay
Principle: The alamarBlue assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[11][12] The fluorescence intensity is proportional to the number of viable cells. This assay is non-toxic and allows for kinetic monitoring.[11]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
alamarBlue Addition: After the desired incubation period with the test compound, add alamarBlue reagent to each well in an amount equal to 10% of the culture volume.[13]
-
Incubation: Incubate the plate for 1-8 hours at 37°C, protected from direct light.[13][14] The optimal incubation time may vary depending on the cell type and density.
-
Fluorescence/Absorbance Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[13] Alternatively, measure absorbance at 570 nm and a reference wavelength of 600 nm.[13]
-
Data Analysis: Correct for background fluorescence/absorbance using wells with medium and alamarBlue but no cells.[14] Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up the following controls in triplicate:
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.[9] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions.[9] Add the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][16]
-
Stop Reaction and Absorbance Measurement: Add the stop solution (if provided) to each well.[9] Measure the absorbance at 490 nm using a microplate reader.[9][16] A reference wavelength of 680 nm can be used for background correction.[16]
-
Data Analysis: Subtract the background absorbance from all readings. Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the spontaneous and maximum LDH release controls.[9]
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for the desired time.[1][4] Include a no-treatment control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1][4]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][17]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]
Potential Signaling Pathway for Quinoline-Induced Cytotoxicity
Quinoline derivatives can induce apoptosis through various signaling pathways. A common mechanism involves the activation of caspases, a family of proteases that execute programmed cell death.
Caption: A simplified overview of a potential intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. advancedbiomatrix.com [advancedbiomatrix.com]
- 12. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 16. cellbiologics.com [cellbiologics.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: MTT Assay for Testing Anticancer Activity of Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is crucial in drug discovery for screening the effects of chemical compounds, such as quinoline derivatives, on cultured cells.[1]
The principle of the MTT assay is based on the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[1][2] This reduction is carried out by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1][3] The amount of formazan produced is directly proportional to the number of viable cells.[1][4] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting purple solution is measured spectrophotometrically.[1]
Quinoline and its derivatives are a significant class of heterocyclic compounds known for a broad range of biological activities, including anticancer properties.[1] The MTT assay is a common and effective method to evaluate the cytotoxic effects of novel quinoline derivatives on various cancer cell lines.[1][5]
Experimental Workflow
The following diagram illustrates the key steps in performing the MTT assay to determine the anticancer activity of quinoline derivatives.
Materials and Reagents
-
Cells: Desired cancer cell lines (e.g., HeLa, MCF-7, HCT-116).[1][5]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Test Compounds: Quinoline derivatives dissolved in Dimethyl Sulfoxide (DMSO).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder. Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[1][4] This solution should be filter-sterilized and stored at -20°C, protected from light.[1]
-
Solubilization Solution: Options include anhydrous DMSO, acidified isopropanol, or 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[1]
-
Equipment:
Experimental Protocol
Cell Seeding
-
Harvest and count the cells that are in the exponential growth phase.[6]
-
Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase at the time of the assay. A typical range is 5,000 to 10,000 cells per well.[5][6]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[6]
-
Include wells with medium only to serve as a blank control for background absorbance.[1][6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[5]
Treatment with Quinoline Derivatives
-
Prepare serial dilutions of the quinoline derivatives in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.[5]
-
After 24 hours of cell seeding, carefully remove the old medium from the wells.[5]
-
Add 100 µL of medium containing various concentrations of the quinoline derivatives to the respective wells.[1]
-
Include the following control wells:[1]
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration used for the test compounds.
-
Untreated Control: Cells in culture medium only.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
MTT Incubation
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1]
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
Formazan Solubilization
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.[1][6]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals, resulting in a homogenous purple solution.[1]
Absorbance Measurement
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
A reference wavelength of 630 nm or 655 nm can be used to correct for background absorbance.[1]
-
Readings should be taken within one hour of adding the solubilization solution.[1]
Data Presentation and Analysis
The cytotoxic activity of chemical compounds is typically expressed as the IC50 value, which is the concentration of a substance that inhibits a biological process, such as cell proliferation, by 50%.[1]
Calculation of Cell Viability
-
Corrected Absorbance: Subtract the mean absorbance of the blank (medium only) wells from the absorbance of all other wells.[6]
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of the quinoline derivative using the following formula:
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Untreated Control Wells) x 100
Determination of IC50 Value
-
Plot a dose-response curve with the concentration of the quinoline derivative on the x-axis and the percentage of cell viability on the y-axis.
-
The IC50 value is the concentration of the compound that results in 50% cell viability. This can be determined from the dose-response curve, often using non-linear regression analysis with software like GraphPad Prism or Excel.[7]
Data Summary Table
The results of the cytotoxicity assay for a series of quinoline derivatives can be summarized in a table as shown below.
| Compound ID | Description | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Q-001 | [Structure/Name of Derivative 1] | MCF-7 | 48 | [Value] |
| Q-002 | [Structure/Name of Derivative 2] | MCF-7 | 48 | [Value] |
| Q-003 | [Structure/Name of Derivative 3] | HCT-116 | 48 | [Value] |
| Positive Control | [e.g., Doxorubicin] | MCF-7 | 48 | [Value] |
Potential Mechanism of Action: Apoptosis
Many anticancer agents induce cytotoxicity by triggering apoptosis, or programmed cell death. The following diagram depicts a simplified intrinsic apoptosis signaling pathway, which could be a potential mechanism of action for quinoline derivatives. Further experiments would be required to confirm the specific pathways involved.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. clyte.tech [clyte.tech]
Application Notes and Protocols for In Vivo Efficacy Testing of 6-Chloro-2-piperazin-1-yl-quinoline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-piperazin-1-yl-quinoline is a novel chemical entity with a quinoline core linked to a piperazine moiety. While specific preclinical data for this compound is not extensively published, its structural components are present in various biologically active molecules, including those with antipsychotic, anticancer, and antimalarial properties.[1][2] This document outlines detailed application notes and protocols for the in vivo efficacy testing of this compound, with a primary focus on its potential as an atypical antipsychotic agent, a therapeutic area where piperazine-containing quinolines have shown promise.
The protocols provided are based on well-established animal models used to screen and characterize antipsychotic drugs.[3] These models are designed to assess the compound's potential to alleviate positive, negative, and cognitive symptoms of psychosis, as well as to predict potential side effects.
Putative Mechanism of Action and Signaling Pathway
Atypical antipsychotics are multi-target drugs that primarily act on dopaminergic and serotonergic systems. The leading hypothesis for their efficacy is a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[4][5] The piperazine moiety is a common feature in many atypical antipsychotics and is often responsible for this dual receptor activity. It is hypothesized that this compound may function through a similar mechanism.
Below is a diagram illustrating the putative signaling pathway.
Caption: Putative signaling pathway of this compound.
Animal Models for In Vivo Efficacy Testing
The selection of animal models is critical for evaluating the antipsychotic potential of a test compound. The following models are recommended for a comprehensive assessment.
Models for Positive Symptoms
Positive symptoms of schizophrenia, such as hallucinations and delusions, are often modeled in rodents by inducing hyperlocomotion with psychotomimetic drugs.[6]
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block dopamine agonist-induced hyperactivity, a hallmark of typical and atypical antipsychotics.
-
Phencyclidine (PCP) or Ketamine-Induced Hyperlocomotion: PCP and ketamine are NMDA receptor antagonists that induce a broader range of schizophrenia-like symptoms in rodents.[7] The ability of a compound to reverse the hyperlocomotion induced by these agents is indicative of potential antipsychotic efficacy.[6]
Models for Negative and Cognitive Symptoms
Negative symptoms (e.g., social withdrawal) and cognitive deficits are significant unmet needs in schizophrenia treatment.
-
Prepulse Inhibition (PPI) of the Startle Response: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.[8] The ability of a compound to restore disrupted PPI (e.g., by apomorphine or PCP) is a strong predictor of antipsychotic efficacy.
-
Novel Object Recognition (NOR) Test: This test evaluates cognitive function, specifically recognition memory. The ability of a compound to reverse cognitive deficits induced by agents like PCP is a measure of its potential to improve cognitive symptoms.
Models for Antidepressant-like Effects and Side Effects
Atypical antipsychotics often exhibit antidepressant properties and have a lower propensity to cause extrapyramidal side effects (EPS) compared to typical antipsychotics.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): These are common screening tools for antidepressant-like activity.[9][10][11] A reduction in immobility time in these tests suggests potential antidepressant effects.
-
Catalepsy Test: This test is used to predict the likelihood of a compound inducing Parkinsonian-like side effects (EPS).[3] Atypical antipsychotics are expected to have a wider therapeutic window between their effective dose and the dose that induces catalepsy.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vivo efficacy testing of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion in Mice
Objective: To assess the ability of this compound to inhibit dopamine agonist-induced hyperlocomotion.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle.
-
After 30 minutes, administer d-amphetamine (e.g., 2.5 mg/kg, i.p.).
-
Immediately place the mice individually into the open-field chambers.
-
Record locomotor activity (total distance traveled, horizontal and vertical beam breaks) for 60-90 minutes.
Data Analysis:
-
Analyze the total distance traveled in 5-minute bins and as a cumulative measure over the entire session.
-
Compare the locomotor activity of the compound-treated groups to the vehicle-treated and amphetamine-only groups using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Protocol 2: Prepulse Inhibition (PPI) of the Startle Response in Rats
Objective: To evaluate the effect of this compound on sensorimotor gating deficits induced by a dopamine agonist.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Apomorphine HCl (dopamine agonist)
-
Vehicle
-
Startle response measurement system
Procedure:
-
Acclimatize rats to the testing room for at least 1 hour.
-
Place each rat in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of startle trials (pulse alone, 120 dB for 40 ms) and prepulse-pulse trials (prepulse of varying intensities, e.g., 73, 77, 81 dB for 20 ms, followed by the 120 dB pulse).
-
Administer this compound (e.g., 1, 3, 10 mg/kg, subcutaneous - s.c.) or vehicle.
-
After 30 minutes, administer apomorphine (e.g., 0.5 mg/kg, s.c.) to disrupt PPI.
-
Begin the PPI test session 10 minutes after the apomorphine injection.
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] * 100.
-
Analyze the data using a two-way ANOVA (treatment x prepulse intensity) followed by post-hoc tests.
Protocol 3: Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle
-
Cylindrical water tanks (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Day 1 (Pre-test): Place each rat in the water tank for a 15-minute swim session.
-
Remove the rats, dry them with a towel, and return them to their home cages.
-
Day 2 (Test): Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 60 minutes, 30 minutes, and immediately before the test session.[10]
-
Place the rats back into the water tanks for a 5-minute test session.
-
Record the session and score the duration of immobility (time spent floating with only minor movements to keep the head above water).[11]
Data Analysis:
-
Compare the immobility time between the compound-treated groups and the vehicle-treated group using a one-way ANOVA followed by a post-hoc test.
Protocol 4: Tail Suspension Test (TST) in Mice
Objective: To assess the antidepressant-like activity of this compound in a different rodent species.[9][12][13][14][15]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Suspension box
-
Adhesive tape
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour.
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring the mouse cannot touch any surfaces.[9]
-
The test duration is 6 minutes.[15]
-
Record the session and score the total duration of immobility.
Data Analysis:
-
Compare the immobility time between the compound-treated groups and the vehicle-treated group using a one-way ANOVA followed by a post-hoc test.
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison. Below are example templates for data presentation.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Mice
| Treatment Group | Dose (mg/kg) | n | Total Distance Traveled (cm) (Mean ± SEM) | % Inhibition of Hyperactivity |
| Vehicle + Saline | - | 10 | 1500 ± 120 | - |
| Vehicle + Amphetamine | 2.5 | 10 | 8500 ± 450 | 0% |
| Compound + Amphetamine | 1 | 10 | 7200 ± 380 | 18.6% |
| Compound + Amphetamine | 3 | 10 | 4500 ± 310 | 57.1% |
| Compound + Amphetamine | 10 | 10 | 2800 ± 250 | 81.4% |
| Haloperidol + Amphetamine | 0.1 | 10 | 3100 ± 280 | 77.1% |
| p < 0.05, **p < 0.01 vs. Vehicle + Amphetamine group |
Table 2: Effect of this compound on Apomorphine-Induced PPI Deficits in Rats
| Treatment Group | Dose (mg/kg) | n | % PPI at 73 dB (Mean ± SEM) | % PPI at 77 dB (Mean ± SEM) | % PPI at 81 dB (Mean ± SEM) |
| Vehicle + Saline | - | 8 | 65 ± 5.2 | 72 ± 4.8 | 78 ± 4.1 |
| Vehicle + Apomorphine | 0.5 | 8 | 25 ± 3.1 | 30 ± 3.5 | 35 ± 3.9 |
| Compound + Apomorphine | 1 | 8 | 32 ± 4.0 | 38 ± 4.2 | 45 ± 4.5 |
| Compound + Apomorphine | 3 | 8 | 48 ± 3.8 | 55 ± 4.1 | 62 ± 3.9 |
| Compound + Apomorphine | 10 | 8 | 60 ± 4.5 | 68 ± 3.9 | 75 ± 4.2 |
| Olanzapine + Apomorphine | 1 | 8 | 58 ± 4.3 | 65 ± 4.0 | 72 ± 3.8 |
| p < 0.05, **p < 0.01 vs. Vehicle + Apomorphine group |
Table 3: Effect of this compound in the Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg) | n | Immobility Time (s) (Mean ± SEM) | % Decrease in Immobility |
| Vehicle | - | 12 | 180 ± 10.5 | 0% |
| Compound | 5 | 12 | 165 ± 9.8 | 8.3% |
| Compound | 10 | 12 | 120 ± 8.2 | 33.3% |
| Compound | 20 | 12 | 95 ± 7.5 | 47.2% |
| Imipramine | 15 | 12 | 105 ± 8.9 | 41.7% |
| p < 0.05, **p < 0.01 vs. Vehicle group |
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo efficacy testing of this compound as a potential antipsychotic agent. The suggested animal models and experimental designs will enable researchers to thoroughly characterize the compound's pharmacological profile, including its potential therapeutic benefits and side effect liability. The structured data presentation and visualization tools will aid in the clear communication and interpretation of the experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia [mdpi.com]
- 5. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Tail Suspension Test [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 12. Tail Suspension Test [protocols.io]
- 13. protocols.io [protocols.io]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Anti-proliferative Activity of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for screening the anti-proliferative activity of quinoline compounds against various cancer cell lines. Detailed protocols for common cytotoxicity assays and an overview of relevant signaling pathways are included to facilitate the discovery and development of novel anti-cancer agents.
Introduction to Quinoline Compounds in Cancer Research
Quinoline and its derivatives represent a significant class of heterocyclic compounds that are integral to the development of anti-cancer therapeutics.[1] Their diverse pharmacological activities stem from various mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][2] Many quinoline-based drugs have been approved for clinical use, highlighting the therapeutic potential of this scaffold in oncology.[3] Screening novel quinoline compounds for anti-proliferative effects is a critical first step in the drug discovery pipeline.
Recommended Cell Lines for Screening
The selection of an appropriate panel of cancer cell lines is crucial for evaluating the breadth and specificity of the anti-proliferative activity of quinoline compounds. The following cell lines, representing a variety of cancer types, are recommended based on their reported use in screening quinoline derivatives.[4][5][6][7][8]
| Cancer Type | Cell Line | Key Characteristics |
| Breast Cancer | MCF-7 | Estrogen receptor-positive. Commonly used for screening endocrine-targeted therapies.[4][7] |
| Lung Cancer | A549 | Non-small cell lung cancer (NSCLC) adenocarcinoma.[5][9] |
| Colon Cancer | HT-29 | Colorectal adenocarcinoma. Known to form differentiated monolayers.[6][10] |
| HCT116 | Colorectal carcinoma. Mismatch repair deficient.[11] | |
| Prostate Cancer | PC-3 | Androgen-independent prostate adenocarcinoma.[10] |
| Leukemia | K-562 | Chronic myelogenous leukemia. Bcr-Abl positive.[12] |
| HL-60 | Acute promyelocytic leukemia.[7] | |
| Cervical Cancer | HeLa | Human papillomavirus (HPV) positive cervical adenocarcinoma.[6][9] |
| Liver Cancer | HepG2 | Hepatocellular carcinoma. Well-differentiated.[10] |
| Ovarian Cancer | PA 1 | Ovarian teratocarcinoma.[4] |
Experimental Protocols for Anti-proliferative Assays
Two widely used and robust colorimetric assays for assessing cell viability and cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][13] The amount of formazan produced is directly proportional to the number of viable cells.[9]
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9]
-
Quinoline compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[14]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)[15]
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.[9]
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells for "cell-free" blanks (medium only) for background absorbance.[9]
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline compound in complete culture medium.
-
After 24 hours, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells.
-
Include a "vehicle control" (cells treated with the same concentration of the solvent) and an "untreated control" (cells in fresh medium only).[9]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[9]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that quantifies total cellular protein content, which serves as a proxy for cell number.[11][16] It relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[17]
-
Selected cancer cell lines
-
Complete cell culture medium
-
Quinoline compound stock solution
-
Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)[11]
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[11]
-
Acetic acid solution (1% v/v)[11]
-
Tris base solution (10 mM, pH 10.5)[11]
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 510-570 nm)[11]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
-
Removal of Unbound Dye:
-
Dye Solubilization and Absorbance Measurement:
Data Presentation and Analysis
The anti-proliferative effect of quinoline compounds is typically quantified by calculating the percentage of cell viability and determining the half-maximal inhibitory concentration (IC₅₀).
Percentage of Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve of percentage cell viability against the logarithm of the compound concentration.
Example Data Summary:
The following table presents example IC₅₀ values for a hypothetical quinoline compound against a panel of cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 2.60[10] |
| PC-3 | Prostate | 1.29[10] |
| HT-29 | Colon | 6.58[10] |
| HepG2 | Liver | 7.61[10] |
| A549 | Lung | 8.50 |
| HeLa | Cervical | 10.20 |
Signaling Pathways and Visualization
Quinoline derivatives exert their anti-proliferative effects by modulating various intracellular signaling pathways crucial for cancer cell growth, survival, and proliferation.[3] Understanding these pathways can aid in mechanism-of-action studies.
Key Signaling Pathways Modulated by Quinoline Compounds:
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Quinoline compounds have been shown to inhibit key kinases in this pathway.[3][19]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its deregulation is common in many cancers.[5]
-
Receptor Tyrosine Kinases (RTKs): Quinoline derivatives can act as inhibitors of RTKs such as EGFR, VEGFR, and c-Met, which are often overexpressed or mutated in cancer, leading to uncontrolled cell growth and angiogenesis.[3][5]
Diagrams of Experimental Workflows and Signaling Pathways:
Caption: Workflow for the MTT anti-proliferative assay.
Caption: Workflow for the SRB anti-proliferative assay.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline compounds.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antiproliferative activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijmphs.com [ijmphs.com]
- 11. benchchem.com [benchchem.com]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Application of 6-Chloro-2-piperazin-1-yl-quinoline in Cancer Research: A Review of Related Compounds
Initial research indicates a lack of specific publicly available data on the direct application of 6-Chloro-2-piperazin-1-yl-quinoline in cancer research. However, the quinoline and piperazine scaffolds are integral to numerous compounds investigated for their anticancer properties. This document provides detailed application notes and protocols based on a closely related and researched compound, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10), to illustrate the potential applications and research methodologies for this class of molecules.
Application Notes for Structurally Related Compounds
The quinoline core, a bicyclic aromatic heterocycle, and the piperazine ring are prevalent pharmacophores in the design of novel anticancer agents.[1] Derivatives of these parent structures have been shown to exhibit a wide range of biological activities, including the inhibition of tyrosine kinases, disruption of DNA repair mechanisms, and induction of apoptosis.[1]
One notable example is the compound 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) , which has been investigated for its efficacy against glioblastoma multiforme (GBM), one of the most aggressive and lethal forms of brain cancer.[2][3] Preclinical studies have demonstrated that SJ10 exhibits antiproliferative activities against a panel of central nervous system (CNS) cancer cell lines.[3]
The proposed mechanism of action for SJ10 and related compounds involves the targeting of key oncogenic signaling pathways that regulate the cell cycle.[2][3] Computational analyses and molecular docking studies suggest that SJ10 may interact with and inhibit the activity of proteins such as Cyclin B1 (CCNB1), Cell division control protein 42 homolog (CDC42), and Mitogen-activated protein kinase 7 (MAPK7), all of which are implicated in cancer cell proliferation and survival.[2]
Quantitative Data Presentation
The antiproliferative activity of SJ10 was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The data below summarizes the growth inhibition (GI) percentage observed in various CNS cancer cell lines when treated with SJ10. A negative value indicates cell killing, while a positive value up to 100 indicates growth inhibition.
| Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM | Complete Growth Inhibition |
| SF-268 | CNS Cancer | 34.33 | -100% |
| SF-295 | CNS Cancer | 23.75 | -76% |
| SF-539 | CNS Cancer | 36.91 | -79% |
| SNB-19 | CNS Cancer | 67.25 | -42% |
| SNB-75 | CNS Cancer | 22.34 | -84% |
| U251 | CNS Cancer | Not specified at 10 µM | -96% |
Data sourced from studies on 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10). Complete growth inhibition data is from dose-dependent treatments.[3]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of a novel compound, such as a quinoline derivative, on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent only) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway Diagram
Caption: Potential signaling pathways targeted by quinoline-piperazine derivatives.
Experimental Workflow Diagram
Caption: General workflow for preclinical anticancer drug discovery.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Anticancer Activities of 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10) in Glioblastoma Multiforme (GBM) Chemoradioresistant Cell Cycle-Related Oncogenic Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Chloro-2-piperazin-1-yl-quinoline as a Potential Antimalarial Agent
Disclaimer: As of the current date, publicly available research specifically detailing the antimalarial activity and associated protocols for 6-Chloro-2-piperazin-1-yl-quinoline is limited. The following application notes and protocols are based on established methodologies for the evaluation of quinoline-based compounds, particularly 2-substituted quinolines and those containing a piperazine moiety, as potential antimalarial agents. The provided data are hypothetical and representative of this class of compounds.
Introduction
Quinoline-based compounds have historically been a cornerstone of antimalarial chemotherapy, with well-known examples including chloroquine and quinine.[1][2] These agents are thought to primarily exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite's food vacuole.[3][4][5] The parasite digests hemoglobin, releasing toxic free heme, which it normally crystallizes into non-toxic hemozoin. Quinoline antimalarials are believed to inhibit this process, leading to a buildup of toxic heme and subsequent parasite death.[4][6] The incorporation of a piperazine ring into the quinoline scaffold is a common strategy in medicinal chemistry aimed at modulating physicochemical properties, such as solubility and basicity, which can influence drug accumulation in the acidic food vacuole of the parasite and overall pharmacokinetic profiles.[2][7][8]
The compound this compound belongs to this promising class of molecules. The chloro-substituent at the 6-position and the piperazine at the 2-position are expected to influence its biological activity. This document provides a framework for the preclinical evaluation of this compound as an antimalarial agent.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, designated as QC-Pip , based on typical findings for analogous compounds.
Table 1: In Vitro Antimalarial Activity of QC-Pip
| Compound | P. falciparum Strain | IC₅₀ (nM) [a] | Resistance Index (RI) [b] |
| QC-Pip | 3D7 (Chloroquine-Sensitive) | 50 | 3.5 |
| K1 (Chloroquine-Resistant) | 175 | ||
| Chloroquine | 3D7 (Chloroquine-Sensitive) | 20 | 20 |
| K1 (Chloroquine-Resistant) | 400 |
[a] IC₅₀ (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in parasite growth. [b] Resistance Index (RI) = IC₅₀ of resistant strain / IC₅₀ of sensitive strain.
Table 2: In Vitro Cytotoxicity and Selectivity Index of QC-Pip
| Compound | Cell Line | CC₅₀ (µM) [c] | Selectivity Index (SI) [d] |
| QC-Pip | HEK293 (Human Embryonic Kidney) | > 20 | > 400 |
| Chloroquine | HEK293 (Human Embryonic Kidney) | > 50 | > 2500 |
[c] CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in the viability of the host cell line. [d] Selectivity Index (SI) = CC₅₀ (in nM) / IC₅₀ against 3D7 (in nM).
Table 3: In Vivo Antimalarial Efficacy of QC-Pip in a Murine Model
| Treatment Group | Dose (mg/kg/day, p.o.) [e] | Parasitemia Reduction (%) [f] | Mean Survival Time (Days) |
| Vehicle Control | - | 0 | 7 |
| QC-Pip | 25 | 85 | 15 |
| 50 | 99.5 | > 30 | |
| Chloroquine | 20 | 99.9 | > 30 |
[e] p.o. - per os (oral administration). [f] Percentage reduction in parasitemia on day 4 post-infection compared to the vehicle-treated control group.
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based Method)
This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of the test compound against Plasmodium falciparum cultures.
Materials:
-
P. falciparum culture (e.g., 3D7 and K1 strains)
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum.
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)
-
96-well microplates
-
Test compound (QC-Pip) and standard drug (Chloroquine)
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite culture suspension with 2% parasitemia and 2% hematocrit.
-
Add 180 µL of the parasite culture suspension to each well of a 96-well plate.
-
Add 20 µL of the diluted compound to the test wells. Include wells for positive (parasitized RBCs without drug) and negative (uninfected RBCs) controls.
-
Incubate the plate at 37°C for 72 hours in the controlled gas environment.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to a mammalian cell line, allowing for the calculation of a selectivity index.
Materials:
-
HEK293 cell line (or other suitable mammalian cell line)
-
DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Resazurin sodium salt solution or MTT reagent
-
96-well microplates
-
Test compound (QC-Pip)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the 96-well plates with HEK293 cells at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the old medium with fresh medium containing the diluted compound.
-
Incubate the plates for 48-72 hours.
-
Add Resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance for MTT assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the drug concentration.
Protocol 3: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This standard test, also known as Peters' 4-day suppressive test, evaluates the in vivo blood-stage antimalarial activity of a compound in a murine model.[4]
Materials:
-
Swiss albino mice
-
Plasmodium berghei ANKA strain
-
Test compound (QC-Pip) and standard drug (Chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)
-
Giemsa stain
-
Microscope
Procedure:
-
On day 0, inoculate mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.
-
Randomly divide the mice into experimental groups (vehicle control, test compound at different doses, and standard drug).
-
Two hours post-infection, administer the first dose of the test compound or control substance orally.
-
Continue treatment once daily for four consecutive days (day 0 to day 3).
-
On day 4, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the average percentage of parasitemia for each group and determine the percentage of suppression using the formula: [ (A - B) / A ] * 100 where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
-
Monitor the mice daily for survival up to 30 days.
Visualizations
Caption: Workflow for antimalarial drug discovery.
Caption: Proposed mechanism of action for quinoline antimalarials.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmv.org [mmv.org]
- 4. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Antiviral Properties of Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant antiviral potential.[1][2][3] These compounds have demonstrated efficacy against a range of viruses, such as Dengue virus, Zika virus, Human Immunodeficiency Virus (HIV), and coronaviruses.[1][2][3] The mechanism of antiviral action for quinoline derivatives can vary, encompassing the inhibition of viral entry, disruption of viral replication, and targeting of essential viral enzymes like RNA-dependent RNA polymerase (RdRp) and reverse transcriptase.[3][4][5][6][7]
These application notes provide a comprehensive experimental framework for the systematic evaluation of the antiviral properties of novel quinoline derivatives. The protocols outlined below cover essential assays for determining cytotoxicity, antiviral efficacy, and the mechanism of action.
Experimental Workflow Overview
The evaluation of a novel quinoline derivative's antiviral activity follows a logical progression from assessing its toxicity to determining its efficacy and finally investigating its mechanism of action. A virucidal assay can also be performed to determine if the compound inactivates the virus directly.[8]
Caption: General experimental workflow for antiviral evaluation.
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables to facilitate comparison between different quinoline derivatives and controls.
Table 1: Cytotoxicity and Antiviral Activity Summary
| Compound ID | CC₅₀ (µM)¹ | IC₅₀ (µM)² (Plaque Reduction) | IC₅₀ (µM)² (Yield Reduction) | SI³ |
| QN-001 | ||||
| QN-002 | ||||
| Control Drug |
¹CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. ²IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits viral replication by 50%. ³SI (Selectivity Index): Calculated as CC₅₀ / IC₅₀. A higher SI value indicates a more favorable safety profile.
Table 2: Mechanism of Action Insights from Time-of-Addition Assay
| Compound ID | Inhibitory Stage |
| QN-001 | |
| QN-002 | |
| Control 1 (Entry Inhibitor) | Entry |
| Control 2 (Replication Inhibitor) | Post-entry |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This assay determines the concentration range at which the quinoline derivatives are not toxic to the host cells, which is crucial for distinguishing between specific antiviral effects and general cytotoxicity.[9][10]
Materials:
-
Host cells appropriate for the virus of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Quinoline derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the quinoline derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a "no drug" control.
-
Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, remove the medium and add MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "no drug" control and determine the CC₅₀ value using non-linear regression analysis.
Plaque Reduction Assay Protocol
The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[9][11] It measures the reduction in the number of viral plaques in the presence of the test compound.[9][11]
Materials:
-
Confluent monolayers of host cells in 24-well plates
-
Virus stock with a known titer
-
Quinoline derivatives
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium with 1-2% methylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Prepare serial dilutions of the quinoline derivatives in infection medium at concentrations below their CC₅₀ values.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1-2 hours to allow for virus adsorption.
-
After the adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the quinoline derivatives. Include a "no drug" virus control and a "no virus" cell control.[9]
-
Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
Fix the cells with the fixative solution.
-
Stain the cell monolayer with crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC₅₀ value.
Virus Yield Reduction Assay Protocol
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[8][12][13]
Materials:
-
Host cells in 24-well plates
-
Virus stock
-
Quinoline derivatives
-
Cell culture medium
-
Reagents for virus titration (e.g., plaque assay or TCID₅₀)
Protocol:
-
Infect host cells with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected.
-
After a 1-2 hour adsorption period, wash the cells to remove unadsorbed virus.
-
Add fresh medium containing serial dilutions of the quinoline derivatives.
-
Incubate the plates for one viral replication cycle (e.g., 24-48 hours).
-
Harvest the cell culture supernatant, which contains the progeny virus.
-
Quantify the amount of infectious virus in the supernatant using a standard titration method like the plaque assay or TCID₅₀ assay.[13]
-
Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control to determine the IC₅₀ value.
Time-of-Addition Assay Protocol
This assay helps to determine the stage of the viral replication cycle that is inhibited by the quinoline derivative.[14][15][16]
Caption: Time-of-addition assay principle.
Protocol:
-
Synchronize the infection of host cells by incubating with a high MOI of the virus for a short period (e.g., 1 hour) at 4°C (to allow attachment but not entry).
-
Wash the cells to remove unbound virus and then shift the temperature to 37°C to initiate infection. This is considered time zero.
-
Add the quinoline derivative at its effective concentration (e.g., 5x IC₅₀) at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).
-
Include known inhibitors of specific viral stages as controls.
-
After a single replication cycle, quantify the viral yield or another marker of viral replication.
-
By observing at which time point the addition of the compound no longer inhibits viral replication, the target stage can be inferred.[14][15] For example, if the compound is only effective when added early, it likely targets an early stage like entry or uncoating.
Reverse Transcriptase (RT) Assay Protocol (for Retroviruses)
For retroviruses like HIV, this assay directly measures the inhibitory effect of the quinoline derivatives on the activity of the reverse transcriptase enzyme.[17][18]
Materials:
-
Recombinant reverse transcriptase enzyme
-
Quinoline derivatives
-
Reaction buffer
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Labeled or colorimetric detection reagents (e.g., BrdU- or DIG-based kits)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (one of which is labeled).
-
Add serial dilutions of the quinoline derivatives to the wells of a microplate.
-
Add the reverse transcriptase enzyme to initiate the reaction.
-
Incubate the plate to allow for DNA synthesis.
-
Stop the reaction and detect the amount of newly synthesized DNA using the specific detection method (e.g., ELISA-based detection of incorporated BrdU or DIG).
-
Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway Considerations
Quinoline derivatives can exert their antiviral effects by modulating host cell signaling pathways that are crucial for viral replication. For instance, some derivatives may interfere with endosomal acidification, a process required for the entry of many viruses. This is often linked to the inhibition of vacuolar H+-ATPase (V-ATPase) or modulation of autophagy pathways.
Caption: Inhibition of endosomal acidification by quinolines.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. benchchem.com [benchchem.com]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 15. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple and rapid reverse transcriptase assay for the detection of retroviruses in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PERT Assay Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Assessing the Antibacterial Activity of Quinolone-Piperazine Hybrids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolone-piperazine hybrids represent a promising class of antibacterial agents, leveraging the established antimicrobial properties of the quinolone core with the versatile scaffold of piperazine. This combination offers opportunities for enhanced potency, expanded spectrum of activity, and circumvention of existing resistance mechanisms. Accurate and standardized assessment of their antibacterial activity is crucial for their development as potential therapeutic agents. These application notes provide detailed protocols for key in vitro assays to characterize the antibacterial efficacy of these novel compounds.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the described experimental protocols. The values presented are for illustrative purposes and actual results will vary depending on the specific quinoline-piperazine hybrid, bacterial strain, and experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data
| Bacterial Strain | Compound ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | QPH-001 | 0.5 | 1 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | QPH-001 | 1 | 2 | 2 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | QPH-001 | 2 | 8 | 4 | Bactericidal |
| Klebsiella pneumoniae ATCC 700603 | QPH-001 | 1 | 4 | 4 | Bactericidal |
| Staphylococcus aureus ATCC 29213 | QPH-002 | 0.25 | 4 | 16 | Bacteriostatic |
| Escherichia coli ATCC 25922 | QPH-002 | 0.5 | >32 | >64 | Tolerant |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1]
Table 2: Time-Kill Kinetics Assay Data Summary
| Compound ID | Concentration | Time (hours) | Log10 CFU/mL Reduction vs. Initial Inoculum | Interpretation |
| QPH-001 | 2 x MIC | 0 | 0 | - |
| 4 | 2.5 | - | ||
| 8 | 3.1 | Bactericidal (>99.9% kill) | ||
| 24 | 3.5 | Bactericidal | ||
| QPH-002 | 2 x MIC | 0 | 0 | - |
| 4 | 0.5 | - | ||
| 8 | 0.8 | Bacteriostatic | ||
| 24 | 1.0 | Bacteriostatic |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3] The broth microdilution method is a widely used technique for determining the MIC.[2][4]
Materials:
-
Quinolone-piperazine hybrid stock solution of known concentration.
-
Test bacterial strains (e.g., S. aureus, E. coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Sterile 96-well microtiter plates.[2]
-
Spectrophotometer or McFarland standards.[1]
-
Incubator (35 ± 2°C).[1]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours), select several isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1][2]
-
-
Preparation of Serial Dilutions:
-
Dispense 50-100 µL of sterile CAMHB into each well of a 96-well plate.[2]
-
Add a defined volume of the quinoline-piperazine hybrid stock solution to the first well and perform serial twofold dilutions across the plate.
-
-
Inoculation:
-
Inoculate each well with an equal volume of the prepared bacterial suspension.
-
Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).[1]
-
-
Incubation:
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[5][6] This assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal or bacteriostatic.[5]
Materials:
-
Results from the MIC assay.
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Incubator (35 ± 2°C).[1]
Protocol:
-
Subculturing:
-
From the wells of the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).[1]
-
Plate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.[1]
-
-
Determination of MBC:
Time-Kill Kinetics Assay
This assay evaluates the rate and extent of bacterial killing over time when exposed to a specific concentration of an antibacterial agent.[7] It provides valuable information on the pharmacodynamic properties of the compound.[8]
Materials:
-
Quinolone-piperazine hybrid stock solution.
-
Mid-logarithmic phase culture of the test organism.
-
CAMHB and MHA plates.
-
Sterile culture tubes and flasks.
-
Shaking incubator (37°C).[8]
-
Sterile saline or PBS for dilutions.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing the quinoline-piperazine hybrid at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[7]
-
Include a growth control tube without the compound.
-
Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[8]
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume of the appropriate dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Data Analysis:
Visualizations
Mechanism of Action of Quinolone Antibacterials
Quinolones primarily target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes involved in DNA replication and transcription.[10][11] By stabilizing the enzyme-DNA complex after DNA cleavage, they prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[10]
Caption: Mechanism of action of quinolone-based antibacterial agents.
Experimental Workflow for MIC and MBC Determination
The determination of MIC and MBC are sequential processes that provide a comprehensive initial assessment of a compound's antibacterial efficacy.
Caption: Workflow for MIC and MBC determination.
Experimental Workflow for Time-Kill Kinetics Assay
This workflow illustrates the dynamic assessment of antibacterial activity over a set period.
Caption: Workflow for the time-kill kinetics assay.
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. apec.org [apec.org]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Quinoline Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of quinoline derivatives as potent kinase inhibitors, a critical area in targeted cancer therapy. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] This document details the structure-activity relationships (SAR), quantitative inhibitory data, experimental protocols for synthesis and biological evaluation, and relevant signaling pathways.
Introduction to Quinoline-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The quinoline ring system has proven to be a versatile scaffold for designing selective and potent kinase inhibitors.[1][3][4] Several FDA-approved quinoline-containing compounds are utilized in clinical settings as kinase inhibitors, reinforcing their importance and relevance in clinical oncology.[1][3][4] These derivatives can be modified at various positions to optimize their binding affinity, selectivity, and pharmacokinetic properties.
Quantitative Data: Inhibitory Activity of Quinoline Derivatives
The following table summarizes the in vitro inhibitory activities of representative quinoline derivatives against various key kinases implicated in cancer. This data is essential for understanding the potency and selectivity of different structural modifications.
| Compound ID | Target Kinase(s) | IC50 / Ki (nM) | Notes | Reference |
| Cabozantinib | c-Met, VEGFR2 | c-Met: 40 | FDA-approved for various cancers. | [6] |
| Compound 27 | c-Met | 19 | More active than Cabozantinib in c-Met kinase inhibition assays.[6] | [6] |
| Compound 28 | c-Met | 64 | Shows comparable activity to Cabozantinib. | [6] |
| Compound 24 | RET | Ki = 3 (in-vitro) | Substituted 4-(3-hydroxyanilino)-quinoline derivative. | [5] |
| Compound 25 | RET | Ki = 25 (in-vitro) | Demonstrates good in-vitro kinase inhibition. | [5] |
| Compound 21 | Src | IC50 = 35 | 6,7-Disubstituted-4-(3,4,5-trimethoxyphenylamino)quinoline-3-carbonitrile derivative. | [5] |
| CX-4945 | CK2 | IC50 = 0.3 | 5-Substituted benzo[c][2][7]naphthyridine-8-carboxylic acid derivative. | [5] |
| Compound 6c | CDK2, EGFR, VEGFR-2, HER2 | IC50 = 183, 83, 76, 138 | A multi-kinase inhibitor with potent anticancer activity.[8] | [8] |
| Gefitinib | EGFR | IC50 = 17.1 | FDA-approved quinazoline-based EGFR inhibitor.[2] | [2] |
| Erlotinib | EGFR | IC50 = 33.25 | FDA-approved quinazoline-based EGFR inhibitor. | [2] |
Experimental Protocols
General Synthesis of a 4-Anilinoquinoline Derivative
This protocol outlines a common synthetic route for preparing 4-anilinoquinoline derivatives, a class of compounds known for their kinase inhibitory activity. The synthesis involves a nucleophilic substitution reaction.
Materials:
-
6-Bromo-4-chloroquinoline
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Isopropanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-bromo-4-chloroquinoline (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq).
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 4-anilinoquinoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol describes a general method for determining the in vitro inhibitory activity of a quinoline derivative against a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Test quinoline compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of the test quinoline compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the recombinant EGFR kinase, and the kinase substrate.
-
Add the serially diluted test compound to the wells. Include a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP (mixed with a tracer amount of [γ-³²P]ATP if using a radiometric assay).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For luminescence-based assays (like ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts in the development of quinoline-based kinase inhibitors.
Caption: EGFR signaling pathway and the point of inhibition by a quinoline derivative.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Skraup Quinoline Synthesis
For researchers, scientists, and drug development professionals, the Skraup synthesis is a powerful tool for creating the quinoline scaffold, a core component of many pharmaceuticals. However, this classic reaction is notorious for its vigorous nature and potential for side reactions. This technical support center provides a comprehensive guide to troubleshooting common issues and optimizing reaction conditions for a successful synthesis.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the Skraup quinoline synthesis in a question-and-answer format, offering actionable solutions.
Issue 1: The reaction is dangerously exothermic and difficult to control.
Question: My Skraup reaction is proceeding too violently, with rapid boiling and the potential for a runaway reaction. What immediate actions should I take, and how can I prevent this in the future?
Answer: A runaway Skraup reaction is a serious safety hazard.
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[1]
-
Ensure there is adequate venting for any sudden pressure increase.[1]
-
Always perform this reaction behind a blast shield.[1]
Preventative Measures:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction's exothermicity.[1][2][3] It is thought to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[1][3][4] Boric acid can also be used as a moderator.[2][5][6]
-
Controlled Reagent Addition: Add reagents in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully add concentrated sulfuric acid with cooling.[1][2]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates and starts to boil, remove the external heat source. The exothermic nature of the reaction should sustain boiling for some time.[1] Only reapply heat after the initial vigorous phase has subsided.[1]
Issue 2: The yield of the desired quinoline product is consistently low.
Question: I'm following a standard Skraup protocol, but my yields are much lower than expected. What are the likely causes, and how can I improve them?
Answer: Low yields in a Skraup synthesis can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction is heated at the appropriate temperature for a sufficient duration. A prolonged reflux period is often necessary after the initial exotherm to drive the reaction to completion.[1]
-
Substituent Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, leading to lower yields and requiring harsher conditions.[1][3] For instance, synthesizing 8-nitroquinoline from o-nitroaniline can result in very low yields (e.g., 17%) because the nitro group deactivates the aniline.[7]
-
Tar Formation: The highly acidic and high-temperature conditions promote the polymerization of acrolein and other intermediates, leading to significant tar formation.[1][3] Minimizing reaction temperature and time can help reduce this.[1]
-
Purification Losses: The workup and purification process, especially with a tarry residue, can be a significant source of product loss.[1]
Issue 3: A large amount of black, tarry residue is formed, making product isolation difficult.
Question: My reaction mixture is a thick, black tar. How can I effectively isolate my quinoline product?
Answer: Tar formation is a very common issue in the Skraup synthesis.[1][3][8]
-
Steam Distillation: This is the most effective method for separating the volatile quinoline from the non-volatile tar.[1][3] The crude reaction mixture is made strongly alkaline, and then steam is passed through it. The quinoline co-distills with the steam.[1]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[1]
-
Removal of Unreacted Aniline: Any unreacted aniline can co-distill with the product. To remove it, the distillate can be acidified, and a solution of sodium nitrite is added to convert the aniline into a non-volatile diazonium salt.[1][9] The quinoline can then be recovered by making the solution alkaline and performing a second steam distillation.[1][9]
Issue 4: The initial reaction mixture is too viscous for effective stirring.
Question: Upon adding sulfuric acid, my reaction mixture becomes extremely thick, and the stir bar stops moving. How can I ensure proper mixing?
Answer: The high concentration of glycerol and sulfuric acid can lead to a very viscous mixture.
-
Mechanical Stirring: For larger scale reactions, a mechanical stirrer is more effective than a magnetic stir bar for handling viscous mixtures.[10]
-
Flask and Stir Bar Size: For smaller scales, using a smaller flask for the reaction volume and a larger stir bar can improve mixing efficiency.[11]
-
Order of Addition: Adding the sulfuric acid slowly with efficient cooling and initial stirring can help manage the viscosity increase.[2]
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each reagent in the Skraup synthesis? A1:
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[1]
-
Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein (propenal), which provides the three-carbon unit to complete the heterocyclic ring.[1][5][12]
-
Concentrated Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and subsequent dehydration steps.[1][12]
-
Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the 1,2-dihydroquinoline intermediate to the aromatic quinoline.[5][12] Nitrobenzene can also serve as a solvent.[13]
-
Ferrous Sulfate (Moderator): Controls the exothermic nature of the reaction, making it less violent.[3][5][13]
Q2: Can I use a substituted aniline in the Skraup synthesis? A2: Yes, the Skraup synthesis is versatile and can be used with a wide range of substituted anilines to produce substituted quinolines.[1] However, the position and electronic nature of the substituent will affect the reaction's success and the product's regiochemistry. Ortho- and para-substituted anilines give unambiguous products, while meta-substituted anilines can lead to a mixture of isomers.[6]
Q3: Are there alternatives to nitrobenzene as the oxidizing agent? A3: Yes, several other oxidizing agents have been used. Arsenic pentoxide (As₂O₅) or arsenic acid is a common alternative and is reported to result in a less violent reaction.[1][13][14] Other options include iodine (often in catalytic amounts), ferric compounds, and vanadium pentoxide (V₂O₅).[1][15]
Q4: Are there "greener" or more modern modifications to the Skraup synthesis? A4: Yes, several modifications have been developed to address the harsh conditions of the traditional Skraup synthesis. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[1][16]
-
Use of ionic liquids: These can function as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[1][16]
-
Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent.[1]
Data Presentation
Table 1: Effect of Aniline Substituent on Yield in Microwave-Assisted Skraup Synthesis
| Aniline Substituent (Position) | Product | Yield (%) |
| 4-OH | 6-Hydroxyquinoline | 66 |
| 4-OCH₃ | 6-Methoxyquinoline | 36 |
| 4-Cl | 6-Chloroquinoline | 46 |
| 4-CH₃ | 6-Methylquinoline | 49 |
| 4-CH(CH₃)₂ | 6-Isopropylquinoline | 63 |
| 4-COCH₃ | 6-Acetylquinoline | 18 |
| 2-OH | 8-Hydroxyquinoline | 34 |
| 2-OCH₃ | 8-Methoxyquinoline | 44 |
| Data adapted from a study on microwave-assisted modified Skraup reactions.[17] |
Table 2: Comparison of Oxidizing Agents in Skraup Synthesis
| Oxidizing Agent | Key Characteristics | Reported Yields |
| Nitrobenzene | Traditional, can also act as a solvent, reaction can be violent. | Good, but can be variable.[18] |
| Arsenic Pentoxide/Arsenic Acid | Results in a less violent reaction compared to nitrobenzene.[1][13] | Generally good yields. |
| Iodine/Sodium Iodide | Can be used in catalytic amounts.[1][15] | Effective for the oxidation step.[15] |
| Ferric Compounds (e.g., Ferric Oxide) | Alternative inorganic oxidizing agent. | Can provide good yields. |
| Air/Oxygen | A "green" oxidant, can be bubbled through the reaction. | Can be effective, but may lead to over-oxidation.[15] |
Experimental Protocols
Protocol 1: Synthesis of Quinoline (Adapted from Organic Syntheses)
Materials:
-
Aniline (218 g, 2.3 moles)
-
Glycerol (865 g, 9.4 moles)
-
Nitrobenzene (170 g, 1.4 moles)
-
Concentrated Sulfuric Acid (400 mL)
-
Ferrous Sulfate Heptahydrate (80 g)
-
40% Sodium Hydroxide solution
Procedure:
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a wide-bore reflux condenser, add in the following order: 80 g of powdered ferrous sulfate, 865 g of glycerol, 218 g of aniline, 170 g of nitrobenzene, and 400 mL of concentrated sulfuric acid.
-
Initiation: Mix the contents well and gently heat the flask over a flame. As soon as the liquid begins to boil, remove the flame. The heat from the reaction will be sufficient to maintain boiling for 30-60 minutes.[4] If the reaction becomes too violent, cool the flask.
-
Completion: Once the initial vigorous boiling subsides, heat the mixture to reflux for an additional 3-5 hours.
-
Workup - Steam Distillation: Allow the mixture to cool to approximately 100°C and transfer to a larger flask for steam distillation. Pass steam through the mixture to remove any unreacted nitrobenzene.
-
Neutralization: After the nitrobenzene has been removed, cautiously add 1.5 kg of 40% sodium hydroxide solution to the hot residue in the distillation flask. The heat of neutralization will cause the mixture to boil.
-
Product Distillation: Continue the steam distillation as rapidly as possible to distill the quinoline. Collect the distillate until it is no longer oily.
-
Purification: The crude quinoline is separated from the aqueous distillate. Further purification involves removing residual aniline with sodium nitrite and subsequent distillation under reduced pressure to yield 255-275 g (84-91% yield based on aniline).[4]
Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline (Adapted from Organic Syntheses)
Materials:
-
3-Nitro-4-aminoanisole (588 g, 3.5 moles)
-
Arsenic Pentoxide (powdered, 588 g, 2.45 moles)
-
Glycerol (1.2 kg, 13 moles)
-
Concentrated Sulfuric Acid
Procedure:
-
Reaction Setup: In a 5-liter three-necked round-bottom flask with an efficient mechanical stirrer, prepare a homogeneous slurry of arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.
-
Acid Addition (Part 1): With good stirring, add 315 mL of concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Dehydration: Heat the mixture under vacuum at 105-110°C to remove water (approximately 2-3 hours).[10]
-
Acid Addition (Part 2): Carefully raise the internal temperature to 118°C. Add an additional 236 mL of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the temperature strictly between 117-119°C.[10]
-
Heating: Maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[10]
-
Workup: Cool the reaction mixture, dilute with water, and neutralize with concentrated ammonium hydroxide.
-
Isolation: The precipitated product is collected by filtration, washed with water, and recrystallized from methanol. The total yield is 460-540 g (65-76%).[10]
Visualizations
Caption: Troubleshooting workflow for common issues in Skraup synthesis.
Caption: Key steps in the Skraup quinoline synthesis mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. chemistry-online.com [chemistry-online.com]
- 7. reddit.com [reddit.com]
- 8. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sciencemadness Discussion Board - Skraup Reaction- Preferred Workup? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 15. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. iipseries.org [iipseries.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
"improving yield and purity of 6-Chloro-2-piperazin-1-yl-quinoline synthesis"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 6-Chloro-2-piperazin-1-yl-quinoline, a key intermediate in pharmaceutical research. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction outcomes, improve yield, and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloroquinoline and piperazine. This reaction can be performed under various conditions, often involving a solvent and sometimes a base to facilitate the reaction.
Q2: What are the primary side products I should be aware of?
A2: A significant side product is the formation of a dimer, where one piperazine molecule reacts with two molecules of 2,6-dichloroquinoline.[1] Another common impurity is the disubstituted product, where both chlorine atoms on the quinoline ring are substituted by piperazine. Excess unreacted piperazine can also be a challenge to remove during purification.[1]
Q3: How can I minimize the formation of the dimer impurity?
A3: Using a molar excess of piperazine relative to 2,6-dichloroquinoline can favor the formation of the desired monosubstituted product. Controlling the reaction temperature and time is also crucial, as prolonged reaction times and high temperatures can promote the formation of the dimer.[2]
Q4: Is a catalyst required for this reaction?
A4: While the SNAr reaction can proceed without a catalyst, for less reactive aryl chlorides, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be employed to improve yields and reaction rates.[3]
Q5: What purification methods are most effective for this compound?
A5: Purification can often be challenging due to the similar polarities of the product and side products.[1] Common methods include recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or column chromatography on silica gel.[4] An acidic workup can also be employed to separate the basic product from less basic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. | - Increase reaction time and/or temperature. Monitor reaction progress by TLC. - Use a molar excess of piperazine (3-5 equivalents). - Consider using a more polar solvent to improve the solubility of reagents. |
| - Decomposition of starting material or product. | - If using a strong base, consider switching to a weaker base like K₂CO₃ or Cs₂CO₃. - If decomposition is observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. | |
| - Inefficient workup leading to product loss. | - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions. - Adjust the pH of the aqueous layer during workup to ensure the product is in its free base form for efficient extraction into an organic solvent. | |
| High Levels of Dimer Impurity | - Stoichiometry favoring dimer formation. | - Use a larger excess of piperazine. |
| - Prolonged reaction time or high temperature. | - Monitor the reaction closely by TLC and stop the reaction once the formation of the desired product is maximized. | |
| Presence of Unreacted 2,6-dichloroquinoline | - Insufficient amount of piperazine. | - Increase the molar equivalents of piperazine. |
| - Short reaction time or low temperature. | - Increase the reaction time and/or temperature. | |
| Difficulty in Removing Excess Piperazine | - High excess of piperazine used. | - During workup, perform multiple washes of the organic layer with water or brine to remove the water-soluble piperazine. - An acidic wash can also help in removing the basic piperazine. |
| Product is an oil and does not crystallize | - Presence of impurities. | - Purify the crude product by column chromatography before attempting recrystallization. |
| - Inappropriate solvent for crystallization. | - Try different solvent systems for recrystallization. A solvent screen with small amounts of the product can be beneficial. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution in Isopropanol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of a structural isomer and may require optimization.
Reagents:
-
2,6-dichloroquinoline
-
Anhydrous piperazine
-
Potassium carbonate (K₂CO₃)
-
Isopropanol (i-PrOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask, add 2,6-dichloroquinoline (1.0 eq), anhydrous piperazine (3.0 eq), and potassium carbonate (1.0 eq).
-
Add isopropanol as the solvent.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Take up the crude residue in a mixture of water and dichloromethane.
-
Separate the organic layer, and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: "Green" Synthesis in Methanol (Adapted from a similar synthesis)
This protocol is adapted from a synthesis of a structural isomer and is noted for its more environmentally friendly approach.[1]
Reagents:
-
2,6-dichloroquinoline
-
Anhydrous piperazine
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve anhydrous piperazine (4.0 eq) in methanol in a round-bottom flask.
-
Slowly add 2,6-dichloroquinoline (1.0 eq) to the solution.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture to room temperature. A suspension may form.
-
Filter the suspension and remove the solvent from the filtrate under reduced pressure.
-
Wash the resulting oil with water until a solid precipitate forms.
-
Filter the precipitate and wash with water to yield the product.
Data Presentation
The following table summarizes expected outcomes based on different reaction conditions adapted from the synthesis of a similar isomer, 7-chloro-4-(piperazin-1-yl)-quinoline.[1] These values should be considered as a starting point for optimization.
| Protocol | Solvent | Base | Piperazine Equivalents | Reaction Time | Temperature | Approximate Yield | Approximate Purity |
| 1 (Adapted) | Isopropanol | K₂CO₃ | 3 | 18 hours | Reflux | 82-86% | ~98.5% |
| 2 (Adapted) | Methanol | None | 5 | 8 hours | Reflux | ~80% | Not specified |
| - | Isopropanol | K₂CO₃ | 3 | 36 hours | Reflux | ~95% | Not specified |
| - | Ethoxyethanol | None | 10 | 24 hours | Reflux | Not specified | Not specified |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting low yield in Friedländer synthesis of quinolines"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Friedländer synthesis of quinolines, particularly in addressing low reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedländer synthesis in a question-and-answer format, offering potential causes and solutions to improve reaction outcomes.
Q1: My Friedländer synthesis is resulting in a very low yield or no product at all. What are the primary factors to investigate?
A1: Low yields in the Friedländer synthesis can arise from several factors. A systematic check of the following is recommended:
-
Purity of Starting Materials: Impurities in the 2-aminoaryl aldehyde/ketone or the carbonyl compound with an α-methylene group can inhibit the catalyst or lead to side reactions. Ensure the purity of your reactants before starting the reaction.[1]
-
Catalyst Choice and Activity: The selection of an appropriate catalyst is critical. The effectiveness of acid or base catalysts can be highly dependent on the specific substrates used.[1][2] Consider screening different catalysts, such as Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, or bases.[1][3]
-
Reaction Conditions:
-
Temperature: Traditional methods often require high temperatures (refluxing at 80-120 °C), but this can also lead to product decomposition.[2][4] Careful optimization of the reaction temperature is crucial.[4]
-
Solvent: The choice of solvent can significantly impact the reaction yield. Common solvents include ethanol, methanol, and DMF.[2] In some cases, solvent-free conditions or alternative solvents like water have been shown to be effective.[5]
-
Anhydrous Conditions: If you are using a moisture-sensitive catalyst, such as a Lewis acid, ensure that the reaction is carried out under strictly anhydrous conditions.[1]
-
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Q2: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?
A2: A common side reaction in the Friedländer synthesis is the self-condensation of the ketone (aldol condensation), particularly under basic conditions.[4] This is more prevalent with ketones that can readily enolize.
-
To minimize aldol self-condensation:
-
Switch to Acid Catalysis: Changing the reaction conditions from basic to acidic can often suppress the self-condensation of the ketone.
-
Use of Imine Analogues: To circumvent side reactions under alkaline conditions, using an imine analogue of the o-aniline starting material can be an effective strategy.[4]
-
Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Poor regioselectivity is a frequent challenge when using unsymmetrical ketones, as condensation can occur on either side of the carbonyl group.[4]
-
Strategies to control regioselectivity:
-
Reaction Conditions: Modifying the reaction temperature and solvent can influence whether the reaction is under kinetic or thermodynamic control, thereby favoring the formation of one regioisomer over the other. Acidic conditions often favor the thermodynamically more stable product.[6]
-
Catalyst Choice: The use of specific amine catalysts or ionic liquids has been shown to be effective in controlling regioselectivity.[4]
-
Introduction of Directing Groups: Incorporating a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to a specific side.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the two main mechanistic pathways for the Friedländer synthesis?
A1: The Friedländer synthesis can proceed through two primary mechanisms depending on the reaction conditions.[3]
-
Aldol Condensation Pathway: The reaction begins with a rate-limiting aldol addition between the 2-amino substituted carbonyl compound and the other carbonyl compound. This is followed by elimination of water to form an unsaturated carbonyl compound, and then a final intramolecular imine formation and dehydration to yield the quinoline.[3]
-
Schiff Base Formation Pathway: The initial step is the formation of a Schiff base between the 2-amino substituted carbonyl compound and the other carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline product.[3]
Q2: Are there more environmentally friendly alternatives to the traditional Friedländer synthesis?
A2: Yes, several "green" chemistry approaches have been developed to make the Friedländer synthesis more sustainable. These include:
-
Catalyst-Free Synthesis in Water: Successful synthesis of quinolines has been achieved by heating the reactants in water at 70°C without any catalyst, offering a simple and environmentally benign method.[5]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times (to as little as 5 minutes) and improve yields, often under solvent-free conditions or with greener solvents like acetic acid.[7][8]
-
Use of Solid-Supported and Reusable Catalysts: Polymer-supported catalysts and nanocatalysts have been employed to facilitate easier product isolation, reduce waste, and allow for catalyst recycling.[9][10]
Q3: Can the Friedländer synthesis be performed under solvent-free conditions?
A3: Yes, several protocols for solvent-free Friedländer synthesis have been developed. These methods, often coupled with microwave irradiation or the use of solid catalysts like p-toluenesulfonic acid and iodine, can lead to high yields and simplify the work-up procedure.[4][9]
Data Presentation
The following tables summarize quantitative data for various catalytic systems and reaction conditions in the Friedländer synthesis to allow for easy comparison of their effectiveness.
Table 1: Comparison of Catalytic Systems in Friedländer Synthesis
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | HCl (catalytic) | Ethanol | Reflux | 4 h | - | [11] |
| 2-Aminobenzophenone | 1-Acetyl-piperidin-4-one | Acetic Acid (neat) | Acetic Acid | 160 (Microwave) | 5 min | Excellent | [7] |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | None | Water | 70 | 3 h | 97 | [5] |
| 2-Aminoaryl ketones | α-Methylene ketones | PEG-SO3H (10) | Water | 60 | 20 min | 95 | [9] |
| 2-Aminoaryl ketones | Carbonyl compounds | SiO2 nanoparticles | - (Microwave) | 100 | - | 93 | [9] |
| 2-Aminonicotinaldehyde | Active methylene compound | DABCO (20) | - (Microwave) | - | - | 74-86 | |
| 2-Aminoaryl ketones | Carbonyl compounds | TBBDA | Water | 100 | 5 h | 94 | [12] |
| 2-Aminoaryl ketones | Carbonyl compounds | TBBDA | None | 100 | 3 h | 92 | [12] |
| 2-Aminoaryl ketones | α-Methylene ketones | Amberlyst-15 | Ethanol | Reflux | - | Good | [12] |
Note: "Excellent" and "Good" yields are as reported in the source material where specific percentages were not provided.
Experimental Protocols
Below are detailed methodologies for key variations of the Friedländer synthesis.
Protocol 1: Conventional Acid-Catalyzed Synthesis [11]
-
Materials:
-
2-Aminobenzophenone (1 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg)
-
Concentrated Hydrochloric acid (HCl, 2-3 drops)
-
Ethanol (10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).
-
Add 2-3 drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Protocol 2: Microwave-Assisted Synthesis [7]
-
Materials:
-
2-Aminophenylketone
-
Cyclic ketone
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
-
Procedure:
-
Combine the 2-aminophenylketone and the cyclic ketone in a microwave reaction vessel.
-
Add neat acetic acid to serve as both the solvent and the acid catalyst.
-
Irradiate the mixture in a microwave reactor at 160 °C for 5 minutes.
-
After cooling, carefully add saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
-
Protocol 3: Catalyst-Free Synthesis in Water [5][12]
-
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)
-
Deionized water (5 mL)
-
-
Procedure:
-
In a round-bottom flask, suspend 2-aminobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol) in deionized water (5 mL).
-
Heat the mixture at 70 °C with stirring for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water and dry to obtain the pure quinoline derivative.
-
Visualizations
Diagram 1: General Workflow of Friedländer Synthesis
Caption: A simplified workflow of the Friedländer synthesis from reactants to pure product.
Diagram 2: Competing Mechanistic Pathways
Caption: The two primary mechanistic routes for the Friedländer synthesis of quinolines.[3]
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields in Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
"addressing solubility issues of 6-Chloro-2-piperazin-1-yl-quinoline for in vitro assays"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 6-Chloro-2-piperazin-1-yl-quinoline in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. Why is this happening?
This is a common issue known as "solvent-shifting" or "crashing out." The compound is likely highly soluble in the organic solvent (DMSO), but its solubility limit is much lower in the aqueous buffer of your in vitro assay. When the DMSO stock is diluted into the aqueous medium, the overall solvent environment becomes less favorable for the compound, causing it to precipitate out of solution.[4]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
The tolerance to DMSO varies between cell lines and assay types. However, a general guideline is to keep the final concentration of DMSO at or below 1%, and ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[5] It is crucial to include a vehicle control (media with the same final DMSO concentration as the compound-treated wells) in your experiments to account for any effects of the solvent itself.[4]
Q4: How can I improve the solubility of this compound for my experiments?
Several strategies can be employed to enhance the aqueous solubility of this compound for in vitro assays:
-
Co-solvents: Utilizing water-miscible organic solvents like polyethylene glycol (PEG) in addition to DMSO can help maintain solubility in the final aqueous solution.[6]
-
pH Adjustment: Since this compound contains a basic piperazine moiety, its solubility is likely pH-dependent. Lowering the pH of the buffer can protonate the nitrogen atoms in the piperazine ring, leading to the formation of a more soluble salt.[1][7]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic quinoline portion of the molecule within their core, forming an inclusion complex with improved aqueous solubility.[8][9]
Q5: Are there any structural features of this compound that influence its solubility?
Yes, the quinoline ring system is aromatic and generally hydrophobic, which contributes to poor water solubility. The piperazine group, however, contains basic nitrogen atoms that can be protonated at acidic or neutral pH, which can increase aqueous solubility.[1] The chloro-substituent on the quinoline ring also adds to the compound's lipophilicity.
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer.
This is a critical issue that can lead to inaccurate and unreliable assay results. Follow this troubleshooting workflow to address the problem.
}
Issue 2: Inconsistent results in cell-based assays.
Inconsistent data can often be a downstream effect of poor solubility. If your compound is not fully dissolved, the actual concentration exposed to the cells will be variable.
}
Quantitative Data Summary
While specific aqueous solubility data for this compound is limited, the following table provides illustrative data for a structurally similar compound and general solubility enhancement strategies.
| Compound/Method | Solvent/Vehicle | Achieved Concentration/Solubility | Reference |
| 7-Chloro-4-(piperazin-1-yl)quinoline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (6.74 mM) | [3] |
| General Strategies | |||
| pH Adjustment | Aqueous buffer | Can significantly increase solubility for basic compounds. | [7] |
| Co-solvents (e.g., PEG) | Aqueous buffer with co-solvent | Can increase solubility by orders of magnitude. | [6] |
| Cyclodextrin Complexation | Aqueous buffer with cyclodextrin | Can substantially improve aqueous solubility. | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
This protocol provides a general method for preparing a stock solution in DMSO and subsequent dilutions for in vitro assays.
}
Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)
This protocol describes a simple method for preparing a cyclodextrin inclusion complex to improve the aqueous solubility of the compound.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). A 1:1 molar ratio is a common starting point.
-
Mixing: Accurately weigh the compound and the cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture. Knead the mixture thoroughly with a pestle to form a homogeneous paste.
-
Drying: Dry the resulting paste at room temperature or in a desiccator until a constant weight is achieved.
-
Pulverization: Gently pulverize the dried complex to obtain a fine powder.
-
Solubility Assessment: The resulting powder can then be dissolved in your aqueous assay buffer to the desired concentration. Compare the solubility of the complex to that of the free compound.
Protocol 3: pH-Dependent Solubility Assessment
This protocol helps determine if adjusting the pH can improve the solubility of this compound.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).
-
Compound Addition: Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the solubility of the compound as a function of pH to identify the optimal pH range for solubilization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jmr.sharadpauri.org [jmr.sharadpauri.org]
"stability of 6-Chloro-2-piperazin-1-yl-quinoline in different solvents and pH"
This technical support center provides guidance and answers frequently asked questions regarding the stability of 6-Chloro-2-piperazin-1-yl-quinoline in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound?
A1: this compound combines a quinoline core with a piperazine substituent. Both moieties can be susceptible to degradation under certain conditions. Potential stability issues include:
-
Hydrolysis: The molecule may be susceptible to hydrolysis, particularly at non-optimal pH values.
-
Oxidation: The nitrogen atoms in the piperazine ring can be prone to oxidation, which may be catalyzed by light, heat, or trace metals.[1]
-
pH-Dependent Degradation: As a weak base due to the piperazine group, the stability of this compound is likely to be highly dependent on the pH of the solution.[1] Strong acidic conditions can also lead to the rapid degradation of quinoline-based compounds.[2]
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions leading to the formation of colored degradants.[1][2]
-
Thermal Degradation: Elevated temperatures can cause thermal decomposition of the molecule.[2]
Q2: How can I determine the optimal pH for the stability of my this compound solution?
A2: To determine the optimal pH for stability, a pH-stability profile should be generated. This involves dissolving the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring its degradation over time at a set temperature. The pH at which the least degradation is observed is the optimal pH for storage and handling of the solution. For piperazine derivatives, maintaining an optimal pH with a suitable buffer system is critical.[1]
Q3: What solvents are recommended for dissolving and storing this compound?
Q4: I am observing a color change in my solid sample of this compound upon storage. What could be the cause?
A4: A color change in a solid drug substance often indicates degradation.[1] The most likely causes are:
-
Photodegradation: Exposure to light can cause the formation of colored degradation products.[1] To mitigate this, store the compound in well-closed, light-resistant containers.[1]
-
Oxidation: The piperazine moiety is susceptible to oxidation.[1] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[1]
Troubleshooting Guides
Unexpected Degradation in Solution
If you observe rapid or unexpected degradation of this compound in your solution, consider the following troubleshooting steps:
| Symptom | Possible Cause | Recommended Action |
| Rapid degradation in acidic solution | Quinoline derivatives can be unstable at low pH.[2] | Conduct experiments at a higher pH or use a milder acidic stressor. |
| Precipitation or cloudiness | The compound may have low solubility in the chosen solvent or pH. | Check the solubility of the compound. Consider using a different solvent or adjusting the pH. Salt formation can sometimes improve solubility and stability.[1] |
| Inconsistent degradation rates between experiments | The solvent system can influence degradation kinetics.[2] | Ensure consistent solvent composition and experimental conditions. |
| Formation of unexpected degradation products | The presence of reactive species (e.g., nucleophiles, metal ions) in the medium. | Identify and control for the presence of these species. The addition of a chelating agent like EDTA can be considered if metal-catalyzed oxidation is suspected.[1] |
| No degradation observed under stress conditions | The compound may be highly stable under the applied conditions. | Employ more forcing conditions (e.g., higher temperature, more extreme pH, higher concentration of oxidizing agent).[2] |
Analytical Method Development Issues
For issues encountered during the development of a stability-indicating analytical method (e.g., HPLC):
| Symptom | Possible Cause | Recommended Action |
| Poor peak shape (tailing) | The basic nature of the piperazine moiety can interact with residual silanols on the HPLC column. | Add a small amount of an amine modifier like triethylamine to the mobile phase to reduce peak tailing.[1] |
| Co-elution of degradants with the main peak | The chromatographic conditions are not optimized for separation. | - Adjust the pH of the mobile phase, as this can significantly impact the retention of basic compounds.[1]- Vary the type and proportion of the organic solvent (e.g., acetonitrile, methanol).[1]- Consider a different column chemistry (e.g., C8, phenyl, or cyano).[1] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5] The following is a general protocol that can be adapted for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[2]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation (Solid State):
-
Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.[1]
-
At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound and the solid compound to light conditions as specified in ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the samples by HPLC at appropriate time intervals.
-
3. Analysis:
-
Analyze all samples using a suitable, stability-indicating HPLC method.
-
The goal is to achieve 10-20% degradation of the parent compound to ensure that the primary degradation products are formed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
"common challenges in the synthesis of substituted quinolines"
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues encountered during common quinoline synthesis reactions in a question-and-answer format.
Problem 1: The reaction has a very low yield or has failed completely.
Answer: Low yields are a frequent challenge in quinoline synthesis and can stem from several factors across different named reactions.[1][2] Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent.[1] An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1] For modern transition-metal-catalyzed reactions, ensure the catalyst and any associated ligands are active and used in the correct ratio.[3]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently.[1] However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][4] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, anilines with electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more difficult and reducing the yield.[1][2][5]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit equilibrium.[1] Using anhydrous reagents and solvents is often recommended.[1]
-
Incomplete Reaction: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[6] If the reaction has stalled, consider increasing the temperature, extending the reaction time, or adding more catalyst.[6]
Problem 2: The reaction mixture has turned into a thick, dark tar.
Answer: Tar formation is a classic problem, especially in the Skraup and Doebner-von Miller syntheses, due to harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[4][7]
-
For Skraup Synthesis: This reaction is notoriously exothermic.[4]
-
Use a Moderator: Add ferrous sulfate (FeSO₄), which is believed to act as an oxygen carrier, to make the reaction less violent and control charring.[2][4]
-
Control Temperature: Avoid excessively high temperatures. Heat the reaction gently to initiate it, and be prepared to cool the flask if the exothermic phase becomes too vigorous.[4][8]
-
-
For Doebner-von Miller Synthesis: The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[7][9]
-
Employ a Biphasic System: Sequestering the carbonyl compound in an organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase yields.[7][10]
-
Slow Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control its concentration and minimize self-condensation.[4][9]
-
Problem 3: The reaction is producing a mixture of regioisomers.
Answer: Poor regioselectivity is a common challenge when using unsymmetrical ketones or substituted anilines in syntheses like the Friedländer, Combes, and Doebner-von Miller reactions.[11][12] The outcome is governed by a combination of electronic effects, steric hindrance, and reaction conditions.[11]
-
Friedländer Synthesis: When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group.[13]
-
Combes Synthesis: With unsymmetrical β-diketones, steric effects of substituents on both the aniline and the diketone can play a significant role in the rate-determining annulation step.[14][15] Using a bulkier substituent may favor cyclization at the less hindered position.[11]
-
General Strategy: Systematically varying the catalyst, solvent, and reaction temperature can help identify conditions that favor the formation of a single isomer.[11][14]
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it? A1: The Skraup synthesis is notoriously exothermic and can become violent.[4][16] To control the reaction, you should:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by ensuring the oxidation step proceeds more smoothly.[2][4][14]
-
Control reactant addition: Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath).[4]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent the formation of localized hotspots.[4]
Q2: How can I effectively monitor the progress of my quinoline synthesis? A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.[6] This helps in determining the optimal reaction time and preventing product degradation from prolonged heating.[9]
Q3: What are some common issues encountered during the work-up and purification of quinolines? A3: The primary challenges are dealing with complex reaction mixtures and choosing the right purification technique.[6]
-
For crude products from classical syntheses like Skraup, which may be tarry, steam distillation is often effective for isolating the volatile quinoline product from non-volatile impurities.[1][4]
-
Following initial separation, extraction with an organic solvent, drying, and solvent removal are standard.[6]
-
Final purification of the crude product can be achieved by column chromatography on silica gel, recrystallization from a suitable solvent, or vacuum distillation.[1][17]
Q4: Are there greener alternatives to the traditional, harsh quinoline synthesis methods? A4: Yes, significant research has focused on developing more environmentally friendly approaches. For example, the Friedländer synthesis can be performed under catalyst-free conditions using water as a solvent.[6] Additionally, microwave-assisted Skraup reactions in aqueous media have been reported as an efficient and greener alternative to the classical procedure.[6][10]
Q5: How do electron-donating or -withdrawing groups on the aniline starting material affect the synthesis? A5: The electronic properties of substituents on the aniline ring significantly impact the reaction. Electron-withdrawing groups (e.g., nitro groups) deactivate the ring, making it less nucleophilic.[1][2] This can make the initial addition and subsequent cyclization steps more difficult, often leading to very low yields, particularly in the Skraup and Doebner-von Miller reactions.[2][5][7] Conversely, electron-donating groups can enhance reactivity.
Quantitative Data Summary
The choice of catalyst and reaction conditions can dramatically influence the outcome of a synthesis. The table below provides example data for the Friedländer synthesis to guide optimization.
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Aminobenzophenone | Acetone | KOH (cat.) | Ethanol | Reflux | 5 | ~85[4] |
| 2-Aminobenzophenone | Acetylacetone | Cu-MOF (5) | Toluene | 100 | 2 | >95[18] |
| 2-Aminoacetophenone | Ethyl Acetoacetate | I₂ (10) | None | 80 | 0.5 | ~92[13] |
| 2-Aminobenzaldehyde | Cyclohexanone | Y(OTf)₃ (10) | Acetonitrile | RT | 3 | ~90[8] |
| 2-Amino-5-chlorobenzophenone | Dimethyl Malonate | p-TsOH (cat.) | Xylene | Reflux | 12 | ~78[14] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
Warning: This reaction is highly exothermic and must be conducted in a fume hood with appropriate safety precautions, including a blast shield and an ice bath ready for cooling.[8]
-
Setup: In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, carefully add concentrated sulfuric acid.[8]
-
Reagent Addition: To the stirred acid, add a small amount of ferrous sulfate (FeSO₄) as a moderator.[8] Cautiously add the aniline derivative, followed by anhydrous glycerol.[1] Finally, slowly add an oxidizing agent (e.g., nitrobenzene).[8]
-
Reaction: Gently heat the mixture to initiate the reaction. Once the reaction begins, it will become vigorous and exothermic.[8] Remove the heat source and use an ice bath to control the temperature if necessary.[8] After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure completion.[4]
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of cold water.[4] Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]
-
Purification: The crude quinoline is typically purified by steam distillation to separate it from non-volatile tar.[1][4] The distillate is then extracted with an organic solvent (e.g., toluene), the organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed. The product can be further purified by vacuum distillation.[1]
Protocol 2: Catalyzed Friedländer Synthesis of a Polysubstituted Quinoline
This protocol describes a general procedure using a Lewis acid catalyst at room temperature.[8]
-
Setup: To a round-bottom flask, add a solution of the 2-aminoaryl ketone (1.0 mmol) in a suitable solvent like acetonitrile (5 mL).[8]
-
Reagent Addition: Add the α-methylene ketone (1.2 mmol) to the flask, followed by a catalytic amount of Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃, 10 mol%).[8]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC.[8] Reaction times can vary from a few hours to overnight.[1]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.[8] Extract the product with an organic solvent (e.g., ethyl acetate).[8] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Purification: Concentrate the solution under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the pure quinoline product.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. jocpr.com [jocpr.com]
- 18. benchchem.com [benchchem.com]
"minimizing side product formation in quinoline-piperazine coupling reactions"
Welcome to the technical support center for quinoline-piperazine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quinoline-piperazine coupling, and what are the primary side products?
A1: The most prevalent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a C-N bond between a haloquinoline and piperazine.[1][2] While powerful, this reaction can generate several side products:
-
N,N'-Bis-arylation: This is the most common side product, where two quinoline molecules couple to the N1 and N4 positions of the same piperazine molecule. This is especially problematic when using a 1:1 stoichiometry.[3][4]
-
Hydrodehalogenation: The haloquinoline is reduced to quinoline, removing the halogen atom. This can occur through catalyst deactivation pathways or β-hydride elimination.[1][5]
-
Homocoupling: Two molecules of the haloquinoline couple to form a biquinoline species.
-
Catalyst Decomposition Products: The formation of inactive palladium species (e.g., palladium black) can stall the reaction and reduce yields.[5]
Q2: How do I select the optimal catalyst system (palladium source and ligand) for my reaction?
A2: Ligand selection is critical for a successful coupling. For challenging substrates like electron-rich or sterically hindered quinolines, modern bulky, electron-rich monophosphine ligands are preferred as they promote the key steps of the catalytic cycle.[5]
-
Palladium Sources: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable palladacycle precatalysts (e.g., G3-XPhos).[6] Pre-activated Pd(0) sources can sometimes improve results.[5]
-
Ligands: Sterically hindered biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are often highly effective, particularly with less reactive aryl chlorides.[4][7] Older generation bidentate ligands like BINAP or Xantphos can also be screened.[1][5] The optimal ligand is often substrate-specific and may require screening.
Q3: What is the role of the base, and which one should I choose?
A3: The base is crucial for deprotonating the piperazine nitrogen, making it nucleophilic, and for facilitating the reductive elimination step. The choice of base depends on the reactivity of the haloquinoline and the functional group tolerance of the substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are strong, non-nucleophilic bases commonly used for less reactive aryl halides (especially chlorides).[6] However, they can cause decomposition of base-sensitive functional groups.
-
Weaker Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are milder alternatives that are often effective, particularly with more reactive aryl bromides and iodides.[8] Their solubility can be a factor, and vigorous stirring is important.[6]
Q4: Which solvent is most appropriate for this reaction?
A4: Aprotic solvents are typically used to avoid side reactions with the catalyst and base.
-
Common Choices: Toluene, dioxane, THF, and t-butanol are frequently used.[6][8] The choice can affect the solubility of reagents and the stability of the catalytic species.
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine have been reported to inhibit or deactivate the palladium catalyst and should be avoided.[6]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of a high-purity palladium precatalyst and ligand. Degas the solvent and reaction mixture thoroughly to remove oxygen, which deactivates the Pd(0) catalyst.[5] Consider using an air-stable precatalyst or a pre-activated Pd(0) source. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific substrate. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[4][5] |
| Incorrect Base | If using a weak base (e.g., K₂CO₃) with an aryl chloride, switch to a stronger base like NaOtBu.[5] Ensure the base is anhydrous and of high purity. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Most Buchwald-Hartwig aminations require heating to 80-110 °C to proceed at a reasonable rate.[6] |
| Poor Reagent Solubility | Ensure all starting materials are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent system.[4] |
Problem 2: Significant Formation of N,N'-Bis-Arylated Piperazine
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | This is the most common cause. Use a significant excess of piperazine (typically 3-10 equivalents) relative to the haloquinoline to statistically favor mono-arylation.[4][9] |
| Slow Addition | If using excess piperazine is not feasible, try adding the haloquinoline slowly to the reaction mixture containing the catalyst, base, and piperazine. This maintains a high concentration of piperazine relative to the haloquinoline throughout the reaction. |
| Reaction Temperature | Lowering the reaction temperature may improve selectivity for the mono-arylated product, although this could decrease the overall reaction rate. |
Problem 3: Hydrodehalogenation is a Major Side Product
| Potential Cause | Troubleshooting Steps | | Presence of Water | Ensure all reagents (especially the base and piperazine) and solvents are strictly anhydrous. Water can promote catalyst decomposition pathways that lead to hydrodehalogenation.[5] | | Catalyst/Ligand Choice | This side reaction can be more prevalent with certain catalyst systems, especially with electron-poor aryl halides. Try screening different ligands; sometimes a less bulky ligand can disfavor this pathway.[5] | | High Temperature | Very high temperatures can sometimes favor catalyst decomposition. Try reducing the reaction temperature by 10-20 °C. |
Data Presentation: Ligand and Base Screening
The following table summarizes typical results from a screening process to optimize the coupling of a generic 2-chloroquinoline with piperazine. Yields are illustrative.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Bis-arylation (%) | Hydrodehalogenation (%) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 45 | 15 | 5 |
| 2 | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | 110 | 30 | 10 | 8 |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 110 | 75 | 8 | <5 |
| 4 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 91 | <5 | <2 |
| 5 | Pd(OAc)₂ | BrettPhos | LHMDS | THF | 80 | 88 | <5 | <2 |
Data is representative and compiled based on general principles of Buchwald-Hartwig amination.[5][6][7]
Experimental Protocols
General Protocol for Quinoline-Piperazine Buchwald-Hartwig Amination
Materials:
-
Haloquinoline (1.0 mmol, 1.0 equiv)
-
Piperazine (3.0 mmol, 3.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the haloquinoline, piperazine, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 8-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or another appropriate method like recrystallization or acid-base extraction to isolate the desired mono-arylated piperazine product.[10][11]
Visualizations
Caption: Troubleshooting workflow for common coupling reaction issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Regioselectivity in Combes Quinoline Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the Combes quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Combes quinoline synthesis and why is regioselectivity an issue?
The Combes quinoline synthesis is an acid-catalyzed reaction that condenses an aniline with a β-diketone to form a substituted quinoline.[1] The reaction proceeds through a Schiff base intermediate, which undergoes a ring closure (annulation) step.[1][2] When a substituted aniline is used, this ring closure can occur at two different positions on the aniline ring, potentially leading to a mixture of two constitutional isomers (regioisomers). This lack of control over the cyclization position results in poor regioselectivity, complicating purification and reducing the yield of the desired product.[3]
Q2: What are the primary factors that control regioselectivity in the Combes synthesis?
Regioselectivity in the Combes synthesis is primarily governed by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone.[1][4] These factors influence the stability of the transition state during the electrophilic aromatic annulation, which is the rate-determining step of the reaction.[1][2]
-
Steric Effects: Bulky substituents can hinder the reaction at the adjacent position, favoring cyclization at the less sterically crowded site.[4][5] For instance, increasing the size of the substituent on the diketone can favor the formation of 2-substituted quinolines.[2][6]
-
Electronic Effects: The electronic properties of substituents on the aniline ring significantly direct the cyclization. Electron-donating groups (like methoxy) can activate the aromatic ring and influence the position of electrophilic attack, while electron-withdrawing groups (like chloro- or fluoro-) can deactivate it.[1][2]
Q3: Which acid catalyst should I use? Does it affect regioselectivity?
Concentrated sulfuric acid (H₂SO₄) is a commonly used catalyst, but other acids can be more effective or offer better selectivity.[1][7] The choice of catalyst can significantly influence the reaction pathway. Alternatives like polyphosphoric acid (PPA) and polyphosphoric esters (PPE) have proven to be effective dehydrating agents and catalysts for this synthesis.[1] Different Brønsted or Lewis acids can alter the transition state energies of the two competing cyclization pathways, thereby influencing the final ratio of regioisomers.[6]
Troubleshooting Guide
Issue: My reaction produces a mixture of regioisomers with low selectivity.
When your Combes synthesis results in an inseparable or difficult-to-separate mixture of regioisomers, a systematic approach to optimization is required.
Solution 1: Modify Starting Material Substituents
The most direct way to influence regioselectivity is by altering the substituents on your starting materials.
-
Aniline Substituents: The electronic nature of the substituent on the aniline is critical. For example, in the synthesis of trifluoromethyl-quinolines, methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines, whereas chloro- or fluoro-substituted anilines favor the 4-CF₃ regioisomer.[1][2]
-
β-Diketone Substituents: Increasing the steric bulk of the R group on the β-diketone can direct the cyclization away from the more hindered position on the aniline ring.[2][6]
Solution 2: Optimize Reaction Conditions
Systematically varying reaction parameters can identify conditions that favor one regioisomer over the other.[5]
-
Choice of Catalyst: If using H₂SO₄, consider screening other acid catalysts such as Polyphosphoric Acid (PPA), Polyphosphoric Ester (PPE), or p-toluenesulfonic acid (p-TsOH).[1][8] Lewis acids could also provide an alternative reaction pathway with different selectivity.[3]
-
Solvent: The polarity of the solvent can influence the reaction pathway. While often run neat or with the acid as the solvent, exploring high-boiling point solvents could be beneficial.
-
Temperature: Changing the reaction temperature can affect the activation energies of the competing pathways, potentially favoring one product.
The following workflow can guide your optimization process:
Caption: Troubleshooting workflow for improving regioselectivity.
Data Presentation
The regioselectivity of the Combes synthesis is highly dependent on the specific combination of reactants and catalysts. The table below summarizes findings from a study on substituted trifluoro-methyl-β-diketones and anilines.[1][2]
| Aniline Substituent (para-) | β-Diketone R Group | Acid Catalyst | Major Regioisomer | Notes |
| Methoxy (-OCH₃) | Increased bulk | PPA/PPE | 2-CF₃ | Electron-donating group favors 2-substituted product.[1][2] |
| Chloro (-Cl) | - | PPA/PPE | 4-CF₃ | Electron-withdrawing group favors 4-substituted product.[1][2] |
| Fluoro (-F) | - | PPA/PPE | 4-CF₃ | Electron-withdrawing group favors 4-substituted product.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for the Combes Quinoline Synthesis
This protocol provides a general method for conducting the Combes synthesis. Optimization will be required based on the specific substrates used.
-
Reaction Setup: In a fume hood, combine the substituted aniline (1.0 mmol) and the β-diketone (1.1 mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Condensation: Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur, indicating the formation of the enamine intermediate.[4]
-
Cyclization: Cool the mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., 5 mL of concentrated sulfuric acid or polyphosphoric acid) with continuous stirring.[4]
-
Reaction: Gently heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain for the required time (typically 1-4 hours). Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[4]
-
Neutralization and Isolation: Neutralize the acidic solution by slowly adding a base (e.g., concentrated ammonia or sodium hydroxide solution) until the solution is alkaline. The quinoline product may precipitate and can be collected by filtration.[4]
-
Purification: If the product does not precipitate, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via column chromatography or recrystallization. Determine the ratio of regioisomers in the crude product using ¹H NMR spectroscopy or GC analysis.[5]
Protocol 2: Screening of Acid Catalysts for Optimal Regioselectivity
-
Setup Parallel Reactions: Prepare a set of identical reaction vials. To each vial, add the substituted aniline (0.5 mmol) and the β-diketone (0.55 mmol).
-
Catalyst Addition: To each vial, add a different acid catalyst. For example:
-
Vial 1: Concentrated H₂SO₄ (2 mL)
-
Vial 2: Polyphosphoric acid (PPA) (2 g)
-
Vial 3: p-Toluenesulfonic acid (p-TsOH) (0.1 mmol) in a high-boiling solvent like toluene or xylene (2 mL).
-
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 110 °C). Stir for a consistent period (e.g., 3 hours).
-
Work-up and Analysis: After cooling, perform an identical work-up on each reaction mixture as described in Protocol 1. Carefully collect a sample of each crude product and analyze by ¹H NMR or GC to determine the regioisomeric ratio for each catalyst.
Reaction Mechanism and Regioselectivity
The mechanism below illustrates the key steps in the Combes synthesis and the origin of regioisomers. The critical step is the electrophilic attack of the protonated enamine intermediate on the aniline ring. The position of this attack (pathway A vs. pathway B) is determined by the steric and electronic factors discussed above, leading to the formation of either the linear or angular quinoline product.
Caption: General mechanism of the Combes synthesis showing divergent pathways.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
"protocol for scaling up the synthesis of 6-Chloro-2-piperazin-1-yl-quinoline"
Technical Support Center: Synthesis of 6-Chloro-2-piperazin-1-yl-quinoline
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.
General Issues & Low Yield
Q1: My reaction to form the quinoline ring is resulting in a very low yield or failing completely. What are the common causes?
A1: Low yields in quinoline synthesis can often be attributed to several critical factors:
-
Inappropriate Catalyst: The choice of acid or base catalyst is highly dependent on the specific substrates and reaction conditions. An unsuitable catalyst may not effectively promote the reaction or could lead to the formation of side products.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclization reactions require heating to proceed at an efficient rate. However, excessively high temperatures can cause decomposition of reactants and products, leading to tar formation.[1][2] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role. For example, electron-withdrawing groups on an aniline precursor can deactivate the ring, making the cyclization step more challenging.[1]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents is crucial.
Q2: I am observing significant tar formation in my reaction. How can I minimize this?
A2: Tar formation is a frequent issue, especially in vigorous reactions like the Skraup synthesis, due to harsh acidic and oxidizing conditions that can cause polymerization.[2] To minimize tarring:
-
Use a Moderator: For traditionally vigorous reactions, adding a moderator like ferrous sulfate (FeSO₄) can help control the reaction rate and reduce charring.[2]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and any exothermic phases should be carefully controlled.[2]
-
Purification: The crude product may be a tarry mixture.[2] Purification methods like steam distillation followed by extraction are often effective in isolating the desired quinoline derivative from the tar.[2]
Piperazine Substitution Issues
Q3: How can I prevent the formation of the di-substituted piperazine by-product?
A3: The formation of a di-substituted piperazine is a common side reaction when reacting piperazine with an electrophile. To favor mono-substitution, consider the following strategies:
-
Stoichiometry: Using a 1:1 ratio of piperazine to the electrophile often results in a mixture of mono- and di-substituted products. A large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[3]
-
Protecting Groups: A more controlled method involves using a mono-protected piperazine. The tert-butyloxycarbonyl (Boc) group is a common choice, which can be easily removed under acidic conditions after the reaction.[3]
Quantitative Data Summary: Effect of Stoichiometry and Protecting Groups on Piperazine Alkylation [3]
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |
Experimental Protocols
Protocol 1: General Moderated Skraup Synthesis of a Quinoline Ring
This protocol outlines a general procedure for quinoline synthesis that can be adapted. The Skraup synthesis is known for being highly exothermic.[4][5]
Materials:
-
Aniline derivative
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Ferrous sulfate (FeSO₄) (moderator)[2]
-
Nitrobenzene (oxidizing agent)[5]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative and anhydrous glycerol.
-
Addition of Reactants: To the flask, add ferrous sulfate. Stir the mixture to ensure it is homogeneous.
-
Acid Addition: While vigorously stirring and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that maintains a controlled internal temperature.[2]
-
Oxidizing Agent: Add nitrobenzene to the mixture.
-
Reaction: Gently heat the mixture to initiate the reaction. The reaction is often exothermic and may proceed without further heating for some time.[5][6] Once the initial exotherm subsides, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]
-
Purification: The crude quinoline can be purified by steam distillation to separate the volatile product from non-volatile tars.[1][2] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and the solvent is removed under reduced pressure.
Protocol 2: Nucleophilic Aromatic Substitution with Piperazine
This protocol describes the substitution of a leaving group on the quinoline ring with piperazine.
Materials:
-
Substituted chloro-quinoline
-
Piperazine (or mono-Boc-piperazine)
-
Solvent (e.g., DMF, Toluene)
-
Base (e.g., K₂CO₃, if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chloro-quinoline in a suitable solvent.
-
Reagent Addition: Add a large excess of piperazine (or a slight excess of mono-Boc-piperazine) to the solution.[3] If required, add a base such as potassium carbonate.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and quench with water.[7] Separate the organic layer, and extract the aqueous layer with a suitable organic solvent.
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography.[7]
-
Deprotection (if using Boc-piperazine): If mono-Boc-piperazine was used, the Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7]
Visualizations
Caption: A general troubleshooting workflow for addressing low yields.
Caption: A simplified experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of 6-Chloro-2-piperazin-1-yl-quinoline and Chloroquine for Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against malaria, the quinoline scaffold remains a cornerstone in the development of effective chemotherapeutics. Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial for decades, though its efficacy is now compromised by widespread parasite resistance. This has spurred the exploration of novel quinoline derivatives, including 6-Chloro-2-piperazin-1-yl-quinoline, as potential next-generation antimalarials. This guide provides a comparative overview of this compound and chloroquine, summarizing available experimental data for structurally related compounds to infer the potential efficacy of the target molecule and detailing the requisite experimental protocols for a definitive comparison.
Chemical Structures
| Compound | Chemical Structure |
| This compound | |
| Chloroquine |
Quantitative Comparison of Antimalarial Activity
The following table summarizes the in vitro antimalarial activity of chloroquine and structurally related 2-substituted quinoline derivatives against various strains of Plasmodium falciparum. This data provides a benchmark for the potential efficacy of this compound.
| Compound | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) |
| Chloroquine | D6 (Chloroquine-Sensitive) | ~20 | - | - |
| Chloroquine | W2 (Chloroquine-Resistant) | ~200 | - | - |
| Compound 29 (a 6-chloro-2-arylvinylquinoline) | Dd2 (Chloroquine-Resistant) | 4.8 ± 2.0 | UCF501 | ~67 |
| Compound 24 (a 6-chloro-2-arylvinylquinoline) | Dd2 (Chloroquine-Resistant) | 10.9 ± 1.9 | UCF501 | ~67 |
| Compound 31 (a 6-chloro-2-arylvinylquinoline) | Dd2 (Chloroquine-Resistant) | 5.9 ± 1.4 | UCF501 | ~67 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: A Comparative Overview
Chloroquine: The established mechanism of action for chloroquine involves its accumulation in the acidic food vacuole of the malaria parasite. Inside the vacuole, chloroquine inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin. The buildup of free heme leads to oxidative stress and parasite death.[1]
This compound (Inferred): It is hypothesized that this compound, like other quinoline derivatives, would also target the parasite's food vacuole and interfere with heme detoxification. The presence of the piperazine moiety may influence the compound's physicochemical properties, such as basicity and lipophilicity, which could affect its accumulation in the food vacuole and its interaction with heme. Modifications at the 2-position of the quinoline ring are a common strategy in the development of new antimalarials to overcome chloroquine resistance.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of action of Chloroquine in the parasite food vacuole.
Caption: A generalized workflow for in vitro and in vivo antimalarial screening.
Detailed Experimental Protocols
A definitive comparison of the antimalarial activity of this compound and chloroquine would require the following standardized experimental protocols:
In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: A chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., Dd2, W2) strain of P. falciparum are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: The test compound (this compound) and the reference drug (chloroquine) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.
-
Assay Plate Preparation: In a 96-well plate, the drug dilutions are added.
-
Parasite Inoculation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubation: The plate is incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)
This standard mouse model is used to evaluate the in vivo efficacy of antimalarial compounds.
-
Animal Model: Swiss albino mice are used for the study.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei (a rodent malaria parasite).
-
Drug Administration: The test compound and chloroquine are administered orally or subcutaneously once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite growth inhibition. The 50% and 90% effective doses (ED50 and ED90) are then determined.
Conclusion
References
A Comparative Analysis of 6-Chloro-2-piperazin-1-yl-quinoline and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound 6-Chloro-2-piperazin-1-yl-quinoline and its derivatives against well-established anticancer drugs. The analysis is based on available preclinical data, focusing on cytotoxic activity and mechanisms of action.
Executive Summary
Quinoline derivatives represent a promising scaffold in anticancer drug discovery, with several compounds demonstrating potent activity against various cancer cell lines. The specific compound, this compound, is part of the broader class of quinoline-piperazine hybrids. While direct and extensive research on this exact molecule is limited, studies on structurally similar compounds provide insights into its potential efficacy and mechanisms. This guide synthesizes available data to offer a comparative perspective against standard chemotherapeutic agents like Doxorubicin, Cisplatin, and Paclitaxel.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of quinoline-piperazine derivatives and standard anticancer drugs against various human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of a Structurally Similar Piperazine-Quinoline Derivative and Standard Anticancer Drugs against MDA-MB-231 (Breast Cancer) Cell Line
| Compound/Drug | MDA-MB-231 IC50 (µM) |
| 4-{[4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl]methyl}quinolin-2(1H)-one (RB1)¹ | 98.34 |
| Doxorubicin | ~0.05 - 1[1][2] |
| Cisplatin | ~5 - 23[3][4] |
| Paclitaxel | ~0.0024 - 0.3[3] |
¹Note: Data for a structurally related piperazine-quinoline derivative is presented due to the limited direct data on this compound. The high IC50 value suggests low potency in this specific assay.
Table 2: In Vitro Cytotoxicity (IC50 in µM) of a Potent 7-Chloro-4-(piperazin-1-yl)quinoline Derivative and Standard Anticancer Drugs against MCF-7 (Breast Cancer) Cell Line
| Compound/Drug | MCF-7 IC50 (µM) |
| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) | 6.502[5] |
| Doxorubicin | ~0.04 - 6.774[1][2][5] |
| Cisplatin | ~10 - 20[1] |
| Paclitaxel | ~0.0035[3] |
Table 3: In Vitro Inhibitory Activity (IC50 in µM) of a 7-Chloro-4-(piperazin-1-yl)quinoline Derivative against a Key Angiogenic Target
| Compound | Target | IC50 (µM) |
| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) | VEGFR-2 | 1.38[5] |
| Sorafenib (Standard VEGFR-2 Inhibitor) | VEGFR-2 | 0.33[5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of the compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives, Doxorubicin, etc.) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells contain vehicle-treated cells.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Mandatory Visualization
Signaling Pathways
Caption: Comparative signaling pathways of quinoline-piperazine derivatives and standard anticancer drugs.
Experimental Workflow
Caption: General experimental workflow for in vitro anticancer drug screening.
Discussion of Mechanisms of Action
This compound and Derivatives: The anticancer activity of quinoline-piperazine derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[8] One of the key targets identified for some chloro-quinoline-piperazine compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Inhibition of VEGFR-2 disrupts the downstream signaling cascade, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation, ultimately leading to the inhibition of angiogenesis and induction of apoptosis.[9]
Doxorubicin: Doxorubicin is an anthracycline antibiotic that primarily exerts its anticancer effect through multiple mechanisms. Its main mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication.[10][11] This leads to the stalling of the replication fork, DNA strand breaks, and ultimately, the induction of apoptosis, often through a p53-dependent pathway.
Cisplatin: Cisplatin is a platinum-based chemotherapeutic agent. Upon entering the cell, it becomes aquated and can then bind to DNA, forming intra- and inter-strand cross-links. These DNA adducts distort the DNA structure, interfere with DNA replication and transcription, and trigger a DNA damage response that can lead to cell cycle arrest and apoptosis.
Paclitaxel: Paclitaxel belongs to the taxane class of anticancer drugs. Its primary mechanism of action is the stabilization of microtubules by preventing their depolymerization.[10] This disruption of normal microtubule dynamics interferes with mitosis and cell division, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Conclusion
The available data suggests that the quinoline-piperazine scaffold holds potential for the development of novel anticancer agents. While the specific compound this compound requires further investigation to determine its cytotoxic profile, related derivatives have demonstrated significant in vitro activity, in some cases comparable to or exceeding that of established drugs against certain cancer cell lines. The mechanism of action, particularly the inhibition of key signaling pathways like VEGFR-2, presents a targeted approach to cancer therapy that differs from the broader DNA-damaging effects of traditional chemotherapeutics like Doxorubicin and Cisplatin. Further research, including direct comparative studies under standardized conditions and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound and its analogues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Response of MDA-MB231 cells to cisplatin and paclitaxel — viability, migration and gene expression estimation in mono- and co-culture with macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. Anticancer Drugs Paclitaxel, Carboplatin, Doxorubicin, and Cyclophosphamide Alter the Biophysical Characteristics of Red Blood Cells, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation of 6-Chloro-2-piperazin-1-yl-quinoline as a Lead Compound for Drug Discovery: A Comparative Guide
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The incorporation of a piperazine moiety into the quinoline ring system has been a successful strategy for developing novel therapeutic agents. This guide provides a comparative analysis of the validation of 6-Chloro-2-piperazin-1-yl-quinoline and its closely related analogs as lead compounds for drug discovery. Due to the limited publicly available data specifically for this compound, this guide will focus on the well-studied and structurally similar analog, 7-chloro-4-(piperazin-1-yl)quinoline, and other relevant derivatives to illustrate the drug discovery potential of this chemical class.
Comparative Analysis of Biological Activities
The biological potential of quinoline-piperazine derivatives has been explored across various therapeutic areas. Below is a comparative summary of their in vitro activities against different targets.
Anticancer Activity
Quinoline-piperazine derivatives have demonstrated significant potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Quinolone-Piperazine Analogs
| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| Derivative of 7-Chloro-4-(piperazin-1-yl)quinoline (Compound 4q) | MCF-7 (Breast) | Cytotoxicity | 6.502 | Doxorubicin | 6.774 | [1] |
| Derivative of 7-Chloro-4-(piperazin-1-yl)quinoline (Compound 4q) | PC3 (Prostate) | Cytotoxicity | 11.751 | Doxorubicin | 7.7316 | [1] |
| Derivative of 7-Chloro-4-(piperazin-1-yl)quinoline (Compound 4q) | - | VEGFR-II Inhibition | 1.38 | Sorafenib | 0.33 | [1] |
| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) | SNB-19 (CNS) | Antiproliferative | Not specified (67.25% GI at 10 µM) | - | - | [2] |
| Aminated quinolinequinones linked to piperazine (QQ1) | ACHN (Renal) | Cytotoxicity | 1.55 | - | - | [3][4] |
Antimalarial Activity
The quinoline core is famously present in antimalarial drugs like chloroquine. Piperazine-containing quinolines have been investigated to overcome drug resistance.
Table 2: In Vitro Antimalarial Activity of Quinolone-Piperazine Analogs
| Compound/Analog | P. falciparum Strain | Assay Type | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| 7-Chloro-4-(piperazin-1-yl)quinoline | D10 (Chloroquine-sensitive) | Antimalarial | 1.18 | - | - | [5][6] |
| 7-Chloro-4-(piperazin-1-yl)quinoline | K1 (Chloroquine-resistant) | Antimalarial | 0.97 | - | - | [5][6] |
| (E)-N1-(6-Chloro-2-(4-(trifluoromethyl)styryl) quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine | Drug-resistant strain | Antimalarial | Not specified (most promising of series) | Chloroquine | - | [7] |
Antibacterial Activity
The emergence of antibiotic resistance has spurred the search for new antibacterial agents, and quinoline-piperazine hybrids have shown promise in this area.
Table 3: In Vitro Antibacterial Activity of Quinolone-Piperazine Analogs
| Compound/Analog | Bacterial Strain | Assay Type | MIC (µM) | Comparator Drug | Comparator MIC (µM) | Reference |
| 4-piperazinylquinoline (Compound 2a,b) | S. aureus, P. aeruginosa, E. coli | Antibacterial | 3 - 12 | - | - | [8] |
| 2-[(piperazin-1-yl)methyl]quinoline (Compound 4) | Gram-positive bacteria | Antibacterial | 0.03 - 32 | - | - | [8] |
| Quinoline-piperazine hybrid (Compound 10g) | S. aureus | Antibacterial | 0.03 µg/mL | Linezolid, Trimethoprim, Ciprofloxacin | - | [9] |
| Quinoline-piperazine hybrid (Compound 10g) | M. catarrhalis | Antibacterial | 0.06 µg/mL | Linezolid, Trimethoprim, Ciprofloxacin | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of lead compounds. Below are protocols for key experiments typically performed in drug discovery.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for the desired period (e.g., 48-72 hours).[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11][12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[11][12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][11]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value using a non-linear regression curve fit.[9]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits bacterial growth after incubation.[13]
Protocol:
-
Preparation of Inoculum: From a fresh bacterial culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[13]
-
Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14]
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[15]
In Vitro Antimalarial Assay (SYBR Green I-based)
This fluorescence-based assay measures the proliferation of Plasmodium falciparum in erythrocytes.
Principle: The SYBR Green I dye intercalates with the DNA of the malaria parasite. The fluorescence intensity is proportional to the amount of parasitic DNA, which reflects parasite growth.[7]
Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.[7]
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in 96-well plates.
-
Assay Setup: Add the synchronized ring-stage parasite culture to the drug-containing plates to a final parasitemia of ~0.5% and a hematocrit of 2.5%.
-
Incubation: Incubate the plates for 72 hours under a gassed environment (5% CO₂, 5% O₂, 90% N₂).[7]
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.[7]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to untreated controls and determine the IC50 value.[7]
Kinase Inhibition Assay (e.g., VEGFR-2)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, often using luminescence or fluorescence-based methods.[16][17]
Protocol (Luminescence-based):
-
Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human VEGFR-2), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.[16]
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.[16]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[17]
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., Kinase-Glo®). This reagent converts ADP to ATP, which is then used by a luciferase to generate a luminescent signal.[17]
-
Luminescence Reading: Measure the luminescence using a microplate reader.[16]
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Experimental Workflow for Lead Compound Validation
Caption: A generalized experimental workflow for the validation of a lead compound in drug discovery.
Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: A simplified diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for quinoline-based anticancer agents.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloro-4-(piperazin-1-yl)quinoline | Appalachia Community Cancer Network ACCN [accnweb.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of 6-Chloro-2-piperazin-1-yl-quinoline's Cross-Resistance Profile in Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-resistance profile of the novel compound 6-Chloro-2-piperazin-1-yl-quinoline in various drug-resistant cancer cell lines. Due to the limited availability of direct experimental data for this specific compound, this analysis leverages findings from structurally similar quinoline-piperazine derivatives to project its efficacy and mechanisms of overcoming drug resistance.
Introduction to this compound and Drug Resistance
This compound is a heterocyclic compound belonging to the quinoline-piperazine class, a group of molecules that has garnered significant interest in anticancer drug discovery.[1] Many derivatives of this class have demonstrated potent cytotoxic activity against a range of cancer cell lines.[2] However, a critical challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resilient to a broad spectrum of structurally and functionally diverse anticancer drugs.[3][4]
The primary mechanism of MDR often involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from the cancer cells, thereby reducing their intracellular concentration and efficacy.[4] Another significant contributor to drug resistance is the alteration of key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt/mTOR pathway.[5][6] Understanding the cross-resistance profile of a new compound—its effectiveness against cell lines resistant to other established drugs—is therefore crucial in its preclinical development.
Comparative Efficacy and Cross-Resistance Profile
While specific data for this compound is not yet publicly available, studies on analogous quinoline-piperazine compounds suggest a promising potential to circumvent common resistance mechanisms. The following tables summarize the cytotoxic activities of representative quinoline derivatives in sensitive and resistant cancer cell lines. The "Resistance Index (RI)" is calculated as the ratio of the IC50 value in the resistant cell line to that in the sensitive parental cell line. An RI value close to 1 suggests a lack of cross-resistance.[7]
Table 1: Comparative Cytotoxicity of a Representative Quinoline Derivative (MS-209) in Sensitive and Vincristine-Resistant Cell Lines [8]
| Cell Line | Drug | IC50 (µM) | Resistance Index (RI) |
| P388 (murine leukemia) | Vincristine | 0.002 | - |
| P388/VCR (Vincristine-resistant) | Vincristine | 0.2 | 100 |
| P388/VCR + MS-209 (10 µM) | Vincristine | 0.002 | 1 |
| K562 (human leukemia) | Vincristine | 0.004 | - |
| K562/VCR (Vincristine-resistant) | Vincristine | 0.3 | 75 |
| K562/VCR + MS-209 (10 µM) | Vincristine | 0.004 | 1 |
Table 2: Comparative Cytotoxicity of a Representative Quinoline Derivative (MS-209) in Sensitive and Doxorubicin-Resistant Cell Lines [8]
| Cell Line | Drug | IC50 (µM) | Resistance Index (RI) |
| P388 (murine leukemia) | Doxorubicin | 0.02 | - |
| P388/ADM (Doxorubicin-resistant) | Doxorubicin | 0.8 | 40 |
| P388/ADM + MS-209 (10 µM) | Doxorubicin | 0.2 | 10 |
| K562 (human leukemia) | Doxorubicin | 0.05 | - |
| K562/ADM (Doxorubicin-resistant) | Doxorubicin | 2.0 | 40 |
| K562/ADM + MS-209 (10 µM) | Doxorubicin | 0.05 | 1 |
These data indicate that the quinoline derivative MS-209 can effectively reverse resistance to both vincristine and doxorubicin in different cancer cell lines, suggesting that this compound may exhibit a favorable cross-resistance profile. The mechanism for this reversal is often attributed to the inhibition of P-glycoprotein.[8]
Potential Mechanisms of Action and Overcoming Resistance
Quinoline-piperazine derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Inhibition of ABC Transporters: As demonstrated with MS-209, these compounds can directly interact with and inhibit the function of P-glycoprotein, thus restoring the intracellular concentration of co-administered chemotherapeutic drugs.[8]
-
Modulation of Pro-survival Signaling Pathways: A crucial mechanism of drug resistance involves the hyperactivation of survival pathways like the PI3K/Akt/mTOR cascade.[5][6] Quinoline derivatives have the potential to inhibit key kinases in this pathway, thereby re-sensitizing resistant cells to apoptotic stimuli.
Below is a diagram illustrating the PI3K/Akt signaling pathway and the potential point of intervention for a compound like this compound.
Caption: PI3K/Akt signaling pathway in drug resistance and potential inhibition by this compound.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used in the assessment of cross-resistance.
Generation of Drug-Resistant Cancer Cell Lines
This protocol describes a common method for developing drug-resistant cell lines through continuous exposure to a chemotherapeutic agent.[9][10]
-
Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of the selected drug (e.g., Doxorubicin, Cisplatin) for the parental cancer cell line using a standard cytotoxicity assay (see Protocol 4.2).
-
Initial Drug Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to its IC20 (20% inhibitory concentration).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in the culture medium. The concentration increments are typically 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for viability and growth. Maintain the cells at each drug concentration for several passages (2-3 weeks) to ensure the selection of a stable resistant population.
-
Confirmation of Resistance: After several months of continuous culture with escalating drug concentrations, determine the IC50 of the drug in the adapted cell line. A significant increase in the IC50 value compared to the parental line confirms the development of resistance. The Resistance Index (RI) is calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line)[7]
-
Cryopreservation: Cryopreserve the resistant cell line at various passages for future experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells (both parental and resistant lines) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound) and the reference drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the cross-resistance profile of a novel compound.
Caption: Experimental workflow for assessing the cross-resistance profile of a novel anticancer compound.
Conclusion
While direct experimental evidence for the cross-resistance profile of this compound is pending, the analysis of structurally related compounds provides a strong rationale for its potential to overcome multidrug resistance in cancer cells. The proposed mechanisms, including the inhibition of P-glycoprotein and the modulation of the PI3K/Akt signaling pathway, offer promising avenues for its development as a novel anticancer agent. Further investigation using the detailed experimental protocols outlined in this guide is warranted to fully characterize its efficacy in resistant cancer models.
References
- 1. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Overcoming of multidrug resistance by a newly synthesized quinoline compound, MS-209] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 6-Chloro-2-piperazin-1-yl-quinoline Derivatives: A Comparative Efficacy Guide
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. The addition of a piperazine moiety at the 2-position and a chloro group at the 6-position has given rise to a class of compounds with diverse and potent biological activities. This guide provides a comparative analysis of the efficacy of various 6-Chloro-2-piperazin-1-yl-quinoline derivatives, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Anticancer Applications: Targeting Glioblastoma and Other Malignancies
One prominent area of investigation for this class of compounds is oncology. A notable derivative, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) , has demonstrated significant anticancer activities, particularly against glioblastoma multiforme (GBM), a highly aggressive brain tumor.[1]
In Vitro Efficacy of SJ10 Against CNS Cancer Cell Lines
SJ10 was screened against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The compound exhibited notable antiproliferative activity against several central nervous system (CNS) cancer cell lines at an initial concentration of 10 μM.[1]
| Cell Line | Growth Inhibition (%) |
| SNB-19 | 67.25 |
| SF-539 | 36.91 |
| SF-268 | 34.33 |
| SF-295 | 23.75 |
| SNB-75 | 22.34 |
| Data sourced from NCI-60 screen.[1] |
Further studies on glioblastoma multiforme (GBM) chemoradioresistant cells indicated that SJ10's mechanism of action involves targeting oncogenic signatures such as CCNB1, MAPK7, CDC42, and CD44.[1] Molecular docking studies have validated these as potential druggable targets for SJ10.[1]
Signaling Pathway Implicated in SJ10's Anticancer Activity
The anticancer effect of SJ10 in glioblastoma is linked to the disruption of key cell cycle and signaling pathways. A simplified representation of the predicted interactions is illustrated below.
References
Navigating the Preclinical Landscape: A Comparative Analysis of a Quinoline-Piperazine Derivative and Standard of Care in Psychosis Models
Disclaimer: Direct in vivo efficacy data for the specific compound "6-Chloro-2-piperazin-1-yl-quinoline" is not available in the public domain. This compound is likely a novel research chemical. Therefore, to fulfill the objective of this guide, we will conduct a comparative analysis using Aripiprazole , a well-characterized quinoline-piperazine derivative, against Risperidone , a widely accepted standard of care for psychosis and schizophrenia. This comparison provides a relevant framework for researchers evaluating novel compounds with similar structural motifs.
This guide provides a comparative overview of the in vivo efficacy of the atypical antipsychotic Aripiprazole and the standard of care, Risperidone, in established animal models relevant to schizophrenia. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds' performance, supported by experimental data and detailed methodologies.
Comparative Efficacy in Animal Models of Schizophrenia
The preclinical evaluation of antipsychotics relies on various animal models designed to mimic specific symptoms of schizophrenia, such as positive, negative, and cognitive deficits.[1][2] The following tables summarize the quantitative efficacy of Aripiprazole and Risperidone in key behavioral assays.
Table 1: Efficacy in Models of Positive Symptoms
Pharmacologically-induced hyperlocomotion is a common model for the positive symptoms of psychosis, such as agitation.[3][4]
| Compound | Animal Model | Assay | Dosage Range | Outcome |
| Aripiprazole | Mouse/Rat | Amphetamine-Induced Hyperlocomotion | 0.3 - 3 mg/kg | Dose-dependent reversal of hyperlocomotion.[5] |
| Risperidone | Rat | Amphetamine Hypersensitivity | 0.045 - 1.2 mg/kg | Prevention of amphetamine-induced behavioral hypersensitivity.[6] |
Table 2: Efficacy in Models of Negative and Cognitive Symptoms
Negative and cognitive symptoms are assessed using models that measure social withdrawal, anhedonia, and memory deficits.[3][7]
| Compound | Animal Model | Assay | Dosage Range | Outcome |
| Aripiprazole | Rat | MK-801-Induced Social Withdrawal | Not Specified | Reversal of deficits in social interaction.[5] |
| Rat | Contextual Fear Conditioning | 0.1 mg/kg | Decreased time spent freezing, suggesting anxiety reduction.[8] | |
| Risperidone | Rat | Poly I:C Model | 0.045 - 1.2 mg/kg | Prevention of attentional deficits in adult offspring.[6] |
Mechanism of Action: A Tale of Two Receptor Profiles
The therapeutic effects and side-effect profiles of Aripiprazole and Risperidone are dictated by their distinct interactions with dopamine and serotonin receptors.
Aripiprazole exhibits a unique mechanism as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor, while also acting as an antagonist at the 5-HT2A receptor.[7][9] This "dopamine-serotonin system stabilizer" activity allows it to modulate dopaminergic activity depending on the endogenous dopamine levels.[9] In contrast, Risperidone is a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[6]
Experimental Protocols
The following sections detail the methodologies for the key in vivo experiments cited in this guide.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the stimulant effects of amphetamine, which are thought to mimic dopamine hyperfunction in psychosis.[1][4]
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Acclimation: Animals are habituated to the testing environment (e.g., open-field arena) for a defined period before the experiment.
-
Drug Administration: The test compound (e.g., Aripiprazole) or vehicle is administered via intraperitoneal (i.p.) or oral (p.o.) route.
-
Amphetamine Challenge: After a specific pretreatment time, animals are challenged with an injection of D-amphetamine (e.g., 1.5 mg/kg, i.p.).[5]
-
Behavioral Assessment: Immediately following the challenge, locomotor activity (distance traveled, rearing, stereotyped movements) is recorded for a set duration (e.g., 60-90 minutes) using automated activity monitors.[3][5]
-
Data Analysis: The total distance traveled or the frequency of specific behaviors is compared between the vehicle-treated group and the compound-treated groups. A significant reduction in amphetamine-induced activity indicates antipsychotic-like efficacy.
Neurodevelopmental Model (Poly I:C)
The Poly I:C model is a neurodevelopmental model with etiological validity, as maternal infection is a known risk factor for schizophrenia.[2][6] It is used to study the preventive effects of antipsychotics on the emergence of schizophrenia-like behaviors in adulthood.
-
Model Induction: Pregnant rats are administered the viral mimic polyriboinosinic-polyribocytidylic acid (Poly I:C) or saline on a specific gestational day (e.g., day 15).[6]
-
Offspring Treatment: The male offspring receive daily injections of the test compound (e.g., Risperidone) or vehicle during a specific developmental period, such as peri-adolescence (e.g., postnatal days 34-47).[6]
-
Behavioral Testing in Adulthood: Once the offspring reach adulthood (e.g., postnatal day 90 onwards), they are subjected to a battery of behavioral tests to assess positive, negative, and cognitive symptoms.[6]
-
Attentional Deficits: Assessed using tasks like the latent inhibition paradigm.
-
Amphetamine Hypersensitivity: Measures locomotor response to an amphetamine challenge.
-
-
Neuroanatomical Analysis: In vivo structural magnetic resonance imaging (MRI) can be used to assess brain abnormalities, such as enlarged ventricles or reduced hippocampal volume, which are associated with schizophrenia.[6]
-
Data Analysis: Behavioral performance and brain structural measurements are compared between the offspring from Poly I:C-treated dams that received the drug versus those that received the vehicle. Prevention of behavioral and anatomical abnormalities indicates prophylactic efficacy.
Conclusion
This comparative guide, using Aripiprazole as a proxy for a novel quinoline-piperazine compound and Risperidone as the standard of care, highlights key differences in their in vivo efficacy and mechanisms of action. Aripiprazole demonstrates efficacy in models of positive and negative symptoms, driven by its unique dopamine-serotonin system stabilizing properties.[5][7] Risperidone also shows robust efficacy, including preventative effects in neurodevelopmental models, through its potent D2 and 5-HT2A receptor antagonism.[6] Researchers developing novel quinoline-piperazine derivatives like this compound can leverage this comparative framework and the detailed protocols to guide their own preclinical evaluation and characterization efforts.
References
- 1. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. acnp.org [acnp.org]
- 5. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-aversive effects of the atypical antipsychotic, aripiprazole, in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the safety profile of 6-Chloro-2-piperazin-1-yl-quinoline against existing drugs"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a framework for benchmarking the safety profile of the novel compound 6-Chloro-2-piperazin-1-yl-quinoline. As of the date of this publication, specific experimental safety data for this compound is not publicly available. The data presented for existing drugs are based on published literature and are for comparative purposes. The column for "this compound" in the data tables indicates the type of data to be determined through the experimental protocols outlined herein.
Introduction
This compound is a heterocyclic compound containing a quinoline nucleus and a piperazine moiety. Such scaffolds are present in a variety of biologically active molecules, suggesting potential therapeutic applications. Given its structural alerts, a thorough safety assessment is paramount before it can be considered for further development. This guide outlines a comprehensive preclinical safety benchmarking plan, comparing its hypothetical safety profile against established drugs in two potential therapeutic areas: oncology and psychiatry.
For the purpose of this guide, we will compare this compound with:
-
Cisplatin: A platinum-based chemotherapy agent widely used in the treatment of various cancers, known for its significant side effects, including nephrotoxicity and neurotoxicity.[1][2][3]
-
Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder, with a known side effect profile that includes metabolic changes and sedation.[4][5][6][7]
The following sections detail the experimental protocols for key in vitro and in vivo safety assays and present a comparative framework for data analysis.
I. In Vitro Safety Assessment
In vitro assays are crucial for early-stage safety screening, providing data on cytotoxicity, genotoxicity, and potential for cardiac adverse effects.[8]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[9][10][11] It helps determine the concentration at which a compound exhibits cytotoxic effects against various cell lines.
-
Cell Seeding: Plate cells (e.g., HeLa for general cytotoxicity, a relevant cancer cell line like A549 for oncology, or a neuronal cell line like SH-SY5Y for psychiatry) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, the comparator drug (Cisplatin or Olanzapine), and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Cancer) | To Be Determined | - |
| Cisplatin | A549 (Lung Cancer) | ~ 9.3 | [12] |
| This compound | SH-SY5Y (Neuroblastoma) | To Be Determined | - |
| Olanzapine | SH-SY5Y (Neuroblastoma) | > 100 | Hypothetical |
Genotoxicity Assay (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[13][14][15][16] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Bacterial Strains: Use at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Exposure: Expose the bacterial strains to various concentrations of this compound, positive controls (e.g., sodium azide, 2-nitrofluorene), and a negative control (vehicle).
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
| Compound | Ames Test Result (with/without S9) | Reference |
| This compound | To Be Determined | - |
| Cisplatin | Positive | [1] |
| Olanzapine | Negative | [4] |
Cardiotoxicity Assay (hERG Assay)
The hERG (human Ether-à-go-go-Related Gene) assay is crucial for assessing the risk of a drug inducing cardiac arrhythmias (QT prolongation).[17][18][19] This is particularly relevant for quinoline-containing compounds, which have been associated with cardiotoxicity.[17][18][19]
-
Cell Line: Use a mammalian cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).
-
Electrophysiology: Use manual or automated patch-clamp techniques to measure the hERG current.
-
Compound Application: Apply a range of concentrations of this compound, a positive control (e.g., E-4031), and a vehicle control to the cells.
-
Current Measurement: Record the hERG tail current at each concentration.
-
Data Analysis: Calculate the concentration of the compound that inhibits the hERG current by 50% (IC50). A lower IC50 value indicates a higher risk of cardiotoxicity.
| Compound | hERG IC50 (µM) | Reference |
| This compound | To Be Determined | - |
| Cisplatin | > 30 | [12] |
| Olanzapine | ~ 10 | [6] |
II. In Vivo Safety Assessment
In vivo studies in animal models are essential to understand the systemic toxicity and overall safety profile of a drug candidate.
Acute Toxicity Study
This study determines the short-term toxicity of a single high dose of the compound and helps in determining the maximum tolerated dose (MTD).
-
Animal Model: Use rodents (e.g., mice or rats), typically females.
-
Dosing: Administer a single oral or intravenous dose of this compound at different dose levels.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) and identify target organs of toxicity.
| Compound | Animal Model | Route | LD50 (mg/kg) | Reference |
| This compound | Rat | Oral | To Be Determined | - |
| Cisplatin | Rat | Intravenous | ~ 12 | [1] |
| Olanzapine | Rat | Oral | > 1000 | [4] |
Repeated Dose Toxicity Study
This study evaluates the toxic effects of the compound after repeated administration over a longer period (e.g., 28 or 90 days).
-
Animal Model: Use two species, typically a rodent (rat) and a non-rodent (dog).
-
Dosing: Administer this compound daily via the intended clinical route at three or more dose levels for 28 days.
-
Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption monitoring.
-
Clinical Pathology: Perform hematology, clinical chemistry, and urinalysis at the end of the study.
-
Histopathology: Conduct a full histopathological examination of organs and tissues.
-
Data Analysis: Identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize the target organ toxicities.
| Compound | Key Adverse Findings in a 28-Day Rat Study |
| This compound | To Be Determined |
| Cisplatin | Nephrotoxicity, myelosuppression, neurotoxicity, ototoxicity.[1][3] |
| Olanzapine | Weight gain, hyperlipidemia, hyperglycemia, sedation.[4][7] |
III. Visualizations
Experimental Workflows
Caption: Preclinical safety assessment workflow for this compound.
Signaling Pathway
Caption: A simplified signaling pathway for compound-induced apoptosis.
Conclusion
This guide provides a structured approach to benchmarking the safety profile of this compound against existing drugs. By conducting the outlined in vitro and in vivo experiments, researchers can generate a comprehensive safety profile for this novel compound. The comparative data tables will allow for a clear assessment of its safety liabilities relative to established therapeutic agents like cisplatin and olanzapine. This systematic evaluation is critical for making informed decisions regarding the further development of this compound as a potential therapeutic candidate.
References
- 1. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cisplatin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. The safety of olanzapine compared with other antipsychotic drugs: results of an observational prospective study in patients with schizophrenia (EFESO Study). Pharmacoepidemiologic Study of Olanzapine in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine - Wikipedia [en.wikipedia.org]
- 7. nami.org [nami.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. Frontiers | Platinum drugs-related safety profile: The latest five-year analysis from FDA adverse event reporting system data [frontiersin.org]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 16. The in vitro mutagenicity assay - THE AMES TEST - Tentamus Group [tentamus.com]
- 17. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Analysis of Synergistic Effects of 6-Chloro-2-piperazin-1-yl-quinoline with Chemotherapeutic Agents: A Review of Available Preclinical Data
A comprehensive review of publicly available scientific literature reveals a notable absence of preclinical studies investigating the synergistic effects of 6-Chloro-2-piperazin-1-yl-quinoline in combination with other chemotherapeutic agents. Despite the recognized anticancer potential of various quinoline and piperazine derivatives, specific data on the combination therapy potential of this particular molecule is not currently available in published research. This guide, therefore, serves to highlight this gap in the existing literature and provides a general overview of the therapeutic strategies involving related compounds.
While direct experimental data for this compound is lacking, the broader families of quinoline and piperazine derivatives have been the subject of extensive cancer research. Studies on other molecules within these classes have demonstrated a range of anticancer activities and, in some cases, synergistic interactions with established chemotherapeutics. For instance, various quinoline derivatives have been shown to exhibit anticancer properties.[1] Similarly, compounds featuring a piperazine moiety are also explored for their therapeutic potential in oncology.
The exploration of synergistic combinations in cancer therapy is a critical area of research. The rationale behind this approach is to achieve enhanced therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of individual agents. A successful combination therapy often involves targeting multiple, complementary signaling pathways crucial for cancer cell survival and proliferation.
Given the current void in the literature, future research endeavors could fruitfully be directed towards evaluating the potential of this compound as a combination therapy agent. Such investigations would necessitate a series of preclinical studies to elucidate its mechanism of action and to identify potential synergistic partners among existing chemotherapeutic drugs.
Future Experimental Directions: A Proposed Workflow
Should research into the synergistic potential of this compound be undertaken, a structured experimental workflow would be essential. The following diagram outlines a potential logical flow for such a preclinical investigation.
Caption: Proposed workflow for investigating synergistic anticancer effects.
This proposed workflow begins with in vitro screening to identify synergistic combinations, proceeds to mechanistic studies to understand the basis of the synergy, and culminates in in vivo validation using animal models. The data generated from such a comprehensive investigation would be crucial in determining the clinical potential of this compound as part of a combination cancer therapy.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Chloro-2-piperazin-1-yl-quinoline
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Chloro-2-piperazin-1-yl-quinoline.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal procedures outlined below are based on the known hazards of its structural components—a chlorinated quinoline and a piperazine moiety—and general best practices for the disposal of hazardous chemical waste in a laboratory setting.[1][2] It is imperative to treat this compound as hazardous waste and to adhere to all institutional, local, state, and federal regulations regarding hazardous waste disposal.[3][4][5][6]
Core Principles of Chemical Waste Disposal
The primary goal in disposing of this compound is to prevent its release into the environment and to ensure the safety of all laboratory personnel.[2] This compound must not be disposed of in regular trash or poured down the drain.[2] All materials contaminated with this compound, including personal protective equipment (PPE), must be collected and managed through an approved hazardous waste program.[2]
Safety Operating Guide
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | --- |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
-
Hazard Assessment and Preparation:
-
In the absence of a specific SDS, evaluate the hazards based on the chemical's structural components.[7] Chlorinated organic compounds and piperazine derivatives are typically treated as hazardous.[7][8]
-
Ensure a designated, compatible, and clearly labeled hazardous waste container is readily accessible.[3] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6]
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.[5]
-
-
Waste Collection:
-
Solid Waste: Carefully place any solid this compound and contaminated disposable items (e.g., weighing paper, pipette tips) directly into the labeled hazardous waste container.[2]
-
Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[2] Do not mix with incompatible wastes.[9] For instance, quinoline is incompatible with strong oxidizing agents and strong acids.[10]
-
Do not overfill the container; leave adequate headspace for expansion.[2]
-
-
Decontamination:
-
Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all contaminated cleaning materials, including wipes and solvent rinsates, as hazardous waste in the designated container.[8]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[10]
-
Eliminate all ignition sources.[10]
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[10]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[8][10]
-
Clean the spill area thoroughly.
-
-
Storage and Final Disposal:
-
Securely seal the hazardous waste container.[3]
-
Store the sealed container in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.[4][5]
-
Arrange for the collection of the hazardous waste by a licensed environmental services company or your institution's Environmental Health and Safety (EHS) office.[3][5] The recommended method of disposal for similar halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. nj.gov [nj.gov]
Personal protective equipment for handling 6-Chloro-2-piperazin-1-yl-quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Chloro-2-piperazin-1-yl-quinoline. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This compound is classified as harmful if swallowed.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The required PPE for handling this compound is summarized below.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[2][3] Inspect for degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[2][3] | Primary |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[2] | Primary |
| Chemical-resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing.[2] | Secondary | |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | Required when handling the solid, powdered form to prevent inhalation of dust particles, or when vapors may be generated.[2][4] | Task-Dependent |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes.[2] | Secondary |
Operational Plan: Step-by-Step Handling Procedure
All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Preparation : Before entering the designated handling area, don a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[2]
-
Weighing : When weighing the solid compound, do so in a fume hood to minimize inhalation risk.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly to prevent splashing.[2]
-
During Experimentation : Maintain a safe distance from reactions and use appropriate shielding. Avoid all personal contact with the substance.[2][6] Do not eat, drink, or smoke in the handling area.[5][6]
-
Post-Handling : Wash hands thoroughly with soap and water after handling.[5][6] Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by a thorough wash.[2]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance. As a chlorinated organic compound, it should be treated as halogenated organic waste.[7]
| Waste Type | Collection Procedure | Container Labeling | Disposal Method |
| Solid Waste | Collect in a designated, leak-proof container.[7] | "Hazardous Waste," "Halogenated Organic Waste," "this compound"[7] | Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. |
| Liquid Waste | Collect in a designated, sealed, and compatible waste container.[2][7] | "Hazardous Waste," "Halogenated Organic Waste," "this compound" and list all solvents.[7] | Contact your institution's EHS office or a licensed hazardous waste disposal company. Do not pour down the drain.[2][5] |
| Contaminated PPE | Dispose of single-use items like gloves in the designated hazardous waste container.[2] | N/A | Treat as hazardous solid waste. |
Experimental Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
